T-10430
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22N6O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[6-[2-(2H-tetrazol-5-yl)phenyl]-2,6-diazaspiro[3.3]heptan-2-yl]pentan-1-one |
InChI |
InChI=1S/C17H22N6O/c1-2-3-8-15(24)23-11-17(12-23)9-22(10-17)14-7-5-4-6-13(14)16-18-20-21-19-16/h4-7H,2-3,8-12H2,1H3,(H,18,19,20,21) |
InChI Key |
RIEBAXQZOMUWKX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
T-10430: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Potent and Selective BLT2 Agonist
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of T-10430, a potent and selective agonist for the Leukotriene B4 receptor 2 (BLT2). This document is intended for researchers, scientists, and professionals involved in drug development and discovery who are interested in the therapeutic potential of targeting the BLT2 signaling pathway.
Chemical Structure and Properties
This compound is a small molecule agonist of the BLT2 receptor. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)pentan-1-one[1] |
| Chemical Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.40 g/mol [1] |
| SMILES | CCCCC(=O)N1CC2(C1)CN(C2)c1ccccc1c1nnn[nH]1 |
| InChI Key | RIEBAXQZOMUWKX-UHFFFAOYSA-N |
| Appearance | To be determined |
| Purity | >98% |
| Solubility | Soluble in DMSO up to 10 mM |
| Storage | As a dry powder or in DMSO stock solution at -20°C |
Mechanism of Action: BLT2 Agonism
This compound is a potent and selective agonist for the Leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR). Unlike the high-affinity LTB4 receptor (BLT1), which is primarily expressed on leukocytes, BLT2 is more ubiquitously expressed and is considered a low-affinity LTB4 receptor.
Upon binding of an agonist like this compound, the BLT2 receptor can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.
BLT2 Signaling Pathway
The activation of BLT2 by this compound can trigger the following key signaling pathways:
-
Gq-PLC-IP3 Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC). A stable metabolite of IP3, inositol monophosphate (IP1), accumulates in the cell and serves as a robust marker for Gq pathway activation.
-
Gi Pathway: Coupling to the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ras/Raf/ERK Pathway: BLT2 activation has also been shown to stimulate the Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival.
-
NF-κB Pathway: The receptor can also mediate the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.
Below is a diagram illustrating the primary signaling pathways activated by the BLT2 receptor.
Caption: BLT2 Receptor Signaling Pathways.
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized using various in vitro assays. A summary of the key pharmacological data is presented below.
| Assay Type | Target | Cell Line | Parameter | Value |
| Tag-lite Assay | LTB4R2 (BLT2) | - | IC₅₀ | 31 nM |
| IP-One Assay | LTB4R2 (BLT2) | CHO-K1 | EC₅₀ | 19 nM |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on the general principles of the assays and may require optimization for specific experimental conditions.
Tag-lite® GPCR Binding Assay
The Tag-lite assay is a homogeneous time-resolved fluorescence (TR-FRET) technology used to measure ligand binding to GPCRs on the cell surface.
Principle: The assay utilizes a GPCR (BLT2) labeled with a fluorescent donor (Terbium cryptate) and a fluorescently labeled ligand (agonist or antagonist) that acts as the acceptor. When the labeled ligand binds to the labeled receptor, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Unlabeled compounds, such as this compound, can compete with the fluorescent ligand for binding to the receptor, leading to a decrease in the FRET signal.
General Protocol:
-
Cell Preparation: Cells expressing the SNAP-tag® fused BLT2 receptor are labeled with a Terbium cryptate-conjugated substrate.
-
Assay Plate Preparation: Labeled cells are dispensed into a 384-well white microplate.
-
Compound Addition: Serial dilutions of this compound or other test compounds are added to the wells.
-
Fluorescent Ligand Addition: A fixed concentration of a red-fluorescently labeled BLT2 ligand is added to all wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on an HTRF®-compatible plate reader. The fluorescence is measured at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: The ratio of the acceptor to donor fluorescence (665/620) is calculated. The IC₅₀ value for this compound is determined by plotting the fluorescence ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General Workflow for the Tag-lite Assay.
IP-One HTRF® Assay
The IP-One assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Principle: The assay is based on a competitive format where native IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a Terbium cryptate-labeled anti-IP1 antibody. In the absence of cellular IP1, the antibody-cryptate binds to the IP1-d2, resulting in a high FRET signal. When cells are stimulated with a Gq-coupled receptor agonist like this compound, they produce IP1, which displaces the IP1-d2 from the antibody, leading to a decrease in the FRET signal. Lithium chloride (LiCl) is added to the assay to inhibit the degradation of IP1, allowing for its accumulation.
General Protocol (for CHO-K1 cells):
-
Cell Culture: CHO-K1 cells stably expressing the human BLT2 receptor are cultured to an appropriate confluency.
-
Cell Plating: Cells are harvested and seeded into a 384-well white, solid-bottom cell culture plate and incubated overnight.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl. Serial dilutions of this compound are then added to the wells, and the plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on an HTRF®-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: The 665/620 ratio is calculated and plotted against the concentration of this compound. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: General Workflow for the IP-One Assay.
In Vivo Suitability
Preliminary in vivo studies have been conducted in mice, with this compound being tested at doses of 3 mg/kg (intravenous) and 10 mg/kg (oral and subcutaneous). These studies suggest that this compound has a promising pharmacokinetic profile suitable for in vivo applications.
Negative Control
For robust experimental design, a structurally similar but inactive control compound, T-10404 , is available. It is recommended to use T-10404 alongside this compound in all experiments to ensure that the observed effects are specific to BLT2 agonism.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the BLT2 receptor. Its high potency, selectivity, and favorable in vivo properties make it a promising candidate for further research and potential therapeutic development in areas where BLT2 signaling is implicated, such as inflammation, wound healing, and cancer. This technical guide provides a foundational understanding of this compound to aid researchers in their exploration of this important signaling pathway.
References
T-10430: A Technical Guide to its Mechanism of Action as a BLT2 Receptor Agonist
COMPILED FOR: Researchers, Scientists, and Drug Development Professionals
Introduction
T-10430 is a potent and selective agonist of the Leukotriene B4 Receptor 2 (LTB4R2), a G-protein coupled receptor (GPCR) also known as BLT2.[1][2][3] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of BLT2 and for validating it as a therapeutic target.[1][2][3] this compound has demonstrated high potency, a favorable selectivity profile, and promising physicochemical and pharmacokinetic properties, making it suitable for both in vitro and in vivo studies, including oral administration.[1][3]
The activation of the BLT2 receptor is implicated in a variety of biological processes, and its modulation by agonists like this compound presents therapeutic opportunities in several areas. These include the treatment of inflammatory bowel disease, intestinal ulcers, diabetic wound healing, acute lung injury, and corneal wound healing.[2] Preclinical evidence has specifically highlighted the beneficial effects of BLT2 activation by this compound in a mouse model of psoriasis.[3]
This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| IC50 | 31 | Tag-lite® Binding Assay | - | [2] |
| EC50 | 19 | IP-One® Assay | CHO-K1 | [2] |
Table 2: Selectivity Profile of this compound
| Target | Activity at 1 µM | Assay Type | Number of Receptors | Reference |
| Broad GPCR Panel | No significant activity | Ca2+ Aequorin Assay | 314 | [2] |
| LTB4R (BLT1) | No effect up to 50 µM | IP-One® Assay | - | [2] |
| AGTR1 | No effect up to 50 µM | IP-One® Assay | - | [2] |
Table 3: In Vivo Administration
| Species | Route of Administration | Dose | Reference |
| Mouse | Intravenous (iv) | 3 mg/kg | [2] |
| Mouse | Oral (po) | 10 mg/kg | [2] |
| Mouse | Subcutaneous (sc) | 10 mg/kg | [2] |
Mechanism of Action: Signaling Pathways
As an agonist for the BLT2 receptor, this compound initiates a cascade of intracellular signaling events upon binding. BLT2 is a Gq protein-coupled receptor.[4][5] Its activation by this compound leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade is central to the receptor's function and is the basis for the IP-One assay used to measure this compound's potency.
Downstream of this initial activation, BLT2 signaling has been shown to engage several key pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: This pathway is crucial for cell proliferation and survival.[6]
-
Extracellular signal-regulated kinase (ERK) Phosphorylation: A key component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and survival.[3]
-
NF-κB Signaling Pathway: A critical regulator of inflammatory responses.[6]
The diagram below illustrates the proposed signaling pathway initiated by this compound binding to the BLT2 receptor.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
In Vitro Potency and Selectivity Assays
1. Tag-lite® Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (IC50 Determination)
The Tag-lite assay is a competitive binding assay that measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from the target receptor.[1][7][8][9]
-
Principle: The assay utilizes a GPCR (BLT2) fused with a SNAP-tag® enzyme at its N-terminus, expressed on the cell surface. This tag is covalently labeled with a long-lifetime fluorescent donor (e.g., Terbium cryptate). A fluorescently labeled ligand (agonist or antagonist) for the receptor serves as the acceptor. When the fluorescent ligand is bound to the receptor, FRET (Förster Resonance Energy Transfer) occurs between the donor and acceptor. Unlabeled compounds compete with the fluorescent ligand for binding, leading to a decrease in the FRET signal.[7][8][10]
-
General Protocol:
-
Cell Preparation: Cells stably expressing the SNAP-tag-BLT2 fusion protein are harvested.
-
Labeling: The cells are incubated with a non-permeant SNAP-tag substrate labeled with the HTRF donor (e.g., Lumi4-Tb) to label the receptors on the cell surface.
-
Assay Plate Setup: The labeled cells are dispensed into a microplate.
-
Competition: A fluorescently labeled BLT2 ligand (acceptor) and varying concentrations of the unlabeled test compound (this compound) are added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission of both the donor and the acceptor. The ratio of the acceptor to donor signals is calculated.
-
Data Analysis: The IC50 value is determined by plotting the HTRF signal ratio against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
2. IP-One® HTRF Assay (EC50 Determination)
The IP-One assay is a functional assay that quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation.[4][5][11][12]
-
Principle: Activation of Gq-coupled receptors like BLT2 stimulates PLC, leading to the production of IP3, which is rapidly metabolized to IP2 and then to IP1. The assay uses lithium chloride (LiCl) to block the final degradation of IP1, causing it to accumulate in the cell. The accumulated IP1 is then measured in a competitive immunoassay format using HTRF. Endogenous IP1 produced by the cells competes with a d2-labeled IP1 tracer for binding to a Terbium cryptate-labeled anti-IP1 antibody. A high concentration of cellular IP1 results in a low FRET signal.[4][5][13]
-
General Protocol:
-
Cell Culture: CHO-K1 cells expressing the BLT2 receptor are cultured in a microplate.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing LiCl and varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: A lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate antibody) is added to each well.
-
Incubation: The plate is incubated for at least one hour at room temperature.
-
Detection: The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The EC50 value is calculated by plotting the HTRF signal ratio against the concentration of this compound and fitting the data to a dose-response curve.
-
The workflow for a typical GPCR functional assay like IP-One is visualized below.
In Vivo Efficacy Model
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This is a widely used animal model to induce psoriasis-like skin inflammation and is relevant for testing the therapeutic potential of compounds like this compound.[14][15][16][17]
-
Principle: Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to mouse skin induces an inflammatory response that mimics many features of human psoriasis, including erythema, scaling, skin thickening (acanthosis), and infiltration of immune cells.[14][16]
-
General Protocol:
-
Animal Preparation: C57BL/6 mice are typically used. An area of dorsal skin is shaved to allow for topical application.
-
Induction of Psoriasis: A daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) is applied to the shaved back skin for 5-7 consecutive days.[16] A control group receives a vehicle cream (e.g., vaseline).
-
Treatment: The treatment group receives this compound via the desired route (e.g., oral gavage at 10 mg/kg) either prior to or concurrently with the imiquimod application, throughout the induction period.
-
Monitoring and Assessment:
-
Clinical Scoring: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Physiological Measurements: Skin thickness is measured with a caliper. Body weight is monitored as an indicator of systemic effects.
-
Histology: At the end of the experiment, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Skin or serum samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by methods such as ELISA or qPCR.[16]
-
-
Data Analysis: The clinical scores, skin thickness measurements, and biomarker levels are compared between the vehicle control, IMQ-only, and this compound-treated groups to determine the efficacy of the compound.
-
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. LTB4R2 leukotriene B4 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Psoriasis Mouse Model by Imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
T-10430: A Technical Guide to a Novel BLT2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of T-10430, a potent and selective agonist for the leukotriene B4 receptor 2 (BLT2). Developed by researchers at the Johann Wolfgang Goethe-Universität Frankfurt am Main, this compound emerged from a scaffold-hopping approach and has demonstrated potential as an orally available pharmacological tool for investigating the therapeutic relevance of BLT2 activation, particularly in the context of immune-related skin diseases such as psoriasis.[1][2]
Discovery and Rationale
The discovery of this compound was driven by the growing interest in BLT2 as a therapeutic target for a range of pathologies, including immune system and skin diseases.[1][2] The development team employed a scaffold-hopping strategy to identify a novel chemical structure with high potency and selectivity for BLT2. This approach aimed to overcome potential limitations of existing BLT2 modulators and to develop a tool compound with favorable physicochemical and pharmacokinetic properties suitable for in vivo studies.[1][2]
The logical workflow for the discovery of this compound is outlined below:
Synthesis of this compound
The chemical name for this compound is 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)pentan-1-one. Its synthesis is a multi-step process centered around the construction of the key 2,6-diazaspiro[3.3]heptane core.
While the specific, detailed experimental protocol from the primary research publication is not publicly available, a general synthetic strategy can be inferred from established methods for creating the 2,6-diazaspiro[3.3]heptane scaffold. A plausible synthetic workflow is depicted below:
Note: The detailed experimental protocols, including reagents, reaction conditions, and purification methods, would be found in the primary research publication or associated patents. For research purposes, custom synthesis by a specialized vendor is an option.
Biological Activity and Pharmacological Profile
This compound is a potent agonist of the BLT2 receptor.[1][2][3] Its biological activity and pharmacological properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C17H22N6O |
| Molecular Weight | 326.40 g/mol |
| IUPAC Name | 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)pentan-1-one |
Data sourced from MedKoo Biosciences.[3]
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| Potency | |
| EC50 (BLT2) | High potency reported |
| Selectivity | |
| vs. BLT1 | Good selectivity profile reported |
| vs. Other receptors | Good selectivity profile reported |
| Pharmacokinetics | |
| Oral Bioavailability | Promising properties for oral application |
| In vivo Efficacy | Beneficial effect in mouse model of psoriasis[1][2] |
Note: Specific quantitative values for EC50, selectivity, and pharmacokinetic parameters are detailed in the primary research publication and are crucial for experimental design.
Mechanism of Action: The BLT2 Signaling Pathway
This compound exerts its biological effects by activating the BLT2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, BLT2 can couple to different G proteins, leading to the activation of various downstream signaling cascades. These pathways can influence a range of cellular processes, including cell migration, proliferation, and inflammatory responses.
The diagram below illustrates the key signaling pathways initiated by the activation of the BLT2 receptor:
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and application of this compound in a research setting. The following outlines the general methodologies that would be employed to characterize a novel BLT2 agonist.
1. Radioligand Binding Assay (for determining binding affinity)
-
Objective: To determine the binding affinity (Ki) of this compound for the BLT2 receptor.
-
Cell Line: HEK293 cells stably expressing the human BLT2 receptor.
-
Radioligand: [3H]-LTB4.
-
Procedure:
-
Prepare cell membranes from the BLT2-expressing HEK293 cells.
-
Incubate a fixed concentration of [3H]-LTB4 with varying concentrations of this compound and the cell membranes.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay (for determining functional potency)
-
Objective: To measure the functional potency (EC50) of this compound in activating the BLT2 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing the human BLT2 receptor.
-
Reagent: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Load the BLT2-expressing cells with the calcium-sensitive dye.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Plot the dose-response curve and calculate the EC50 value.
-
3. In Vivo Efficacy Study (e.g., Psoriasis Mouse Model)
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
-
Animal Model: Imiquimod-induced psoriasis model in mice.
-
Drug Administration: Oral gavage of this compound at various doses.
-
Parameters to Measure:
-
Psoriasis Area and Severity Index (PASI) score (redness, scaling, thickness).
-
Ear thickness.
-
Histological analysis of skin biopsies.
-
Measurement of pro-inflammatory cytokine levels in the skin.
-
-
Procedure:
-
Induce psoriasis-like skin inflammation in mice by topical application of imiquimod.
-
Administer this compound or vehicle to the mice daily.
-
Monitor and score the disease progression over the course of the treatment.
-
At the end of the study, collect skin samples for histological and biochemical analysis.
-
Conclusion
This compound represents a significant advancement in the development of selective pharmacological tools for studying the BLT2 receptor. Its high potency, selectivity, and favorable pharmacokinetic properties make it a valuable compound for elucidating the role of BLT2 in health and disease. This technical guide provides a foundational understanding of this compound; however, for detailed experimental work, consulting the primary scientific literature is strongly recommended.
References
Preliminary Studies on T-10430: A Technical Overview of T-Cell Receptor Signaling
Disclaimer: Initial searches for a specific compound designated "T-10430" did not yield specific preclinical or clinical data. The following guide provides a comprehensive overview of T-cell receptor (TCR) signaling, a critical area of research in immunology and drug development, which may be relevant to the intended topic of study. This document is intended for researchers, scientists, and drug development professionals.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, playing a pivotal role in pathogen clearance and tumor surveillance. The T-cell receptor (TCR) is the central molecule in initiating this complex process. Upon recognition of a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC), the TCR triggers a cascade of intracellular signaling events. These events culminate in T-cell proliferation, differentiation, and the execution of effector functions. Understanding the intricacies of TCR signaling is paramount for the development of novel immunotherapies, including checkpoint inhibitors and CAR-T cell therapies.
Core Signaling Pathways in T-Cell Activation
TCR engagement initiates a series of phosphorylation events mediated by Src-family kinases, leading to the activation of several key downstream signaling pathways.
1. PLCγ1 Pathway and Calcium Flux: Activation of Phospholipase C gamma 1 (PLCγ1) is a critical early event. PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm.[1] This initial Ca2+ release triggers the opening of calcium release-activated Ca2+ (CRAC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+.[1]
2. NFAT Activation: The sustained increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, enabling their translocation to the nucleus where they regulate the expression of key cytokines, such as Interleukin-2 (IL-2).[1]
3. Ras-MAPK Pathway: The adaptor protein Grb2, complexed with SOS, is recruited to the transmembrane adaptor protein LAT. This leads to the activation of Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, involving Raf, MEK, and ERK.[1] The ERK pathway ultimately leads to the activation of the transcription factor AP-1.
4. PKC-NF-κB Pathway: Diacylglycerol (DAG), the other second messenger produced by PLCγ1, activates Protein Kinase C theta (PKCθ).[1][2] PKCθ is a key component of the pathway leading to the activation of the transcription factor NF-κB, which is crucial for T-cell survival and cytokine production.[1][3]
Signaling Pathway Diagram:
References
An In-depth Technical Guide to Target Engagement Assays for T-10430, a Modulator of T-Cell Signaling
Introduction
This document provides a comprehensive technical overview of target engagement assays for the hypothetical therapeutic agent T-10430. As specific information regarding a molecule designated "this compound" is not publicly available, this guide will use a representative example of a T-cell signaling modulator to illustrate the principles and methodologies of target engagement assessment. For the purposes of this guide, we will hypothesize that this compound is an inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. The following sections detail the signaling pathway, experimental protocols for key target engagement assays, and representative data, providing a framework for researchers, scientists, and drug development professionals.
This compound's Hypothetical Target: The T-Cell Receptor Signaling Pathway
T-cell activation is a cornerstone of the adaptive immune response and is initiated by the T-cell receptor (TCR) recognizing a specific antigen.[1][2] This recognition triggers a complex signaling cascade that ultimately leads to T-cell proliferation, differentiation, and cytokine production.[2][3] A key initial step in this cascade is the activation of Src-family kinases, including Lck.[3] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex, which then recruits and activates another kinase, ZAP-70.[2][3] This initiates downstream signaling through pathways involving PLCγ1, NF-κB, and NFAT, leading to cellular responses.[2][3] Our hypothetical molecule, this compound, is designed to inhibit Lck, thereby dampening T-cell activation.
Core Target Engagement Assays for this compound
To confirm that this compound engages its intended target, Lck, within a cellular environment, several biophysical and biochemical assays can be employed.[4] These assays provide quantitative measurements of drug-target interaction.[4]
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding.[5] When a drug like this compound binds to Lck, it can increase the protein's resistance to heat-induced denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture Jurkat T-cells (or other suitable T-cell line) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Lck remaining at each temperature using Western blotting or an Lck-specific ELISA.
-
Data Analysis: Plot the fraction of soluble Lck as a function of temperature for each this compound concentration. The shift in the melting temperature (Tm) indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (Lck) and a fluorescently labeled tracer that competes with the test compound (this compound).
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line (e.g., HEK293 or Jurkat) expressing an N- or C-terminal NanoLuc®-Lck fusion protein.
-
Assay Preparation: Seed the cells into a 96- or 384-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of Lck. Include controls with tracer only (no this compound) and no tracer.
-
Signal Detection: After a brief incubation period (typically 2 hours), add the NanoBRET™ substrate. Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound. The displacement of the tracer by this compound results in a decrease in the BRET signal, from which an IC50 value can be determined.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the target engagement assays for this compound.
| Assay Type | Cell Line | Parameter | Value | Notes |
| CETSA | Jurkat | ΔTm at 10 µM | +5.2 °C | Indicates significant thermal stabilization of Lck. |
| Jurkat | EC50 (Thermal Shift) | 150 nM | Concentration for half-maximal thermal stabilization. | |
| NanoBRET™ | HEK293 | IC50 | 85 nM | Concentration for 50% displacement of the fluorescent tracer. |
| In-Cell Western | Jurkat | p-Lck (Y394) IC50 | 210 nM | Functional engagement, measures inhibition of Lck autophosphorylation. |
| Proliferation Assay | Primary T-Cells | IC50 | 350 nM | Measures downstream cellular effect of Lck inhibition. |
Conclusion
The target engagement assays outlined in this guide provide a robust framework for characterizing the interaction of the hypothetical molecule this compound with its intended target, Lck, in a physiologically relevant cellular context. By employing a combination of biophysical and functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action, which is a critical step in the drug discovery and development process.[4] The detailed protocols and representative data serve as a practical resource for scientists working on T-cell modulators and other targeted therapies.
References
- 1. Architecture of a minimal signaling pathway explains the T-cell response to a 1 million-fold variation in antigen affinity and dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. kinampark.com [kinampark.com]
- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of T-10430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-10430 is a novel, potent, and orally bioavailable small molecule agonist of the leukotriene B4 receptor 2 (BLT2).[1] Developed as a chemical probe for in vivo validation of BLT2 as a therapeutic target, this compound has shown promising physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of this compound, including detailed experimental methodologies and a summary of its metabolic signaling pathway. While specific quantitative pharmacokinetic parameters from dedicated studies are not yet publicly available in full, this guide establishes a framework for understanding and further investigating the disposition of this compound.
Introduction
The leukotriene B4 receptor 2 (BLT2) is a G-protein coupled receptor (GPCR) that is gaining significant attention as a therapeutic target for a variety of pathologies, including psoriasis, diabetic wound healing, and colitis.[1] The development of selective agonists for BLT2 is crucial for elucidating its physiological and pathophysiological roles. This compound was identified through a scaffold-hopping approach as a potent and selective BLT2 agonist, demonstrating therapeutic potential in a mouse model of psoriasis.[1] An understanding of its pharmacokinetic profile is essential for its continued development as a pharmacological tool and potential therapeutic agent.
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, have been determined but are not yet fully published in the public domain. The primary publication describing this compound notes that it possesses "promising physicochemical and PK properties" and is suitable as an "orally applicable pharmacological tool".[1] Based on this information, the following tables have been structured to present the key pharmacokinetic parameters that would be determined in preclinical studies.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice (Illustrative)
| Parameter | Unit | Value (e.g., 10 mg/kg) |
| Cmax (Maximum Plasma Concentration) | ng/mL | Data Not Publicly Available |
| Tmax (Time to Cmax) | h | Data Not Publicly Available |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data Not Publicly Available |
| t1/2 (Elimination Half-life) | h | Data Not Publicly Available |
| F (Oral Bioavailability) | % | Data Not Publicly Available |
Table 2: Physicochemical Properties of this compound (Illustrative)
| Property | Value |
| Molecular Weight | Data Not Publicly Available |
| LogP | Data Not Publicly Available |
| pKa | Data Not Publicly Available |
| Aqueous Solubility | Data Not Publicly Available |
Experimental Protocols
The following methodologies are representative of the standard experimental protocols that would be employed to characterize the pharmacokinetic profile of a novel small molecule like this compound. The specific details for this compound would be found in the primary research publication.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, typically 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound would be formulated in a vehicle suitable for oral gavage, such as a solution or suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: A single oral dose (e.g., 10 mg/kg) administered by gavage.
-
Blood Sampling: Serial blood samples (approximately 50 µL) collected from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.
BLT2 Signaling Pathway
Activation of the BLT2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The following diagram depicts the known downstream signaling pathways of the BLT2 receptor.
References
T-10430: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-10430 is a potent and selective agonist for the Leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and wound healing.[1][2][3] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support its use in preclinical research and drug development. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also includes generalized experimental protocols for determining the solubility and stability of research compounds, which can be adapted for this compound. Furthermore, this document details the BLT2 signaling pathway activated by this compound, providing a molecular context for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)pentan-1-one[4] |
| Molecular Formula | C₁₇H₂₂N₆O[4] |
| Molecular Weight | 326.40 g/mol [4] |
| Appearance | To be determined |
| Purity | >98% |
Solubility
Currently, detailed quantitative solubility data for this compound in a wide range of solvents is limited. The available information is summarized in the table below.
| Solvent | Concentration | Temperature | Remarks |
| DMSO | Up to 10 mM | Room Temperature | It is recommended to use only one freeze-thaw cycle per aliquot. |
General Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
For researchers wishing to determine the aqueous solubility of this compound in various buffers, the shake-flask method is a standard approach.[5]
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[6]
-
After equilibration, visually inspect the samples to ensure excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).[7]
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.
Stability
This compound is shipped at ambient temperature and is considered stable for several weeks under these conditions. For long-term storage, specific conditions should be maintained to ensure its integrity.
| Condition | Temperature | Duration | Remarks |
| Shipping | Ambient | Weeks | Non-hazardous chemical shipment.[4] |
| Short-term Storage | 0 - 4°C | Days to Weeks | Store in a dry, dark environment.[4] |
| Long-term Storage | -20°C | Months to Years | Store in a dry, dark environment.[4] |
| DMSO Stock Solution | -20°C | Up to 3-6 months | Activity should be re-verified after this period or after more than two freeze-thaw cycles. |
| Shelf Life | -20°C (as solid) | >2 years | When stored properly.[4] |
General Experimental Protocol for Stability Assessment in Solution
To assess the stability of this compound in a specific buffer or solvent system, a time-course study can be performed.
Materials:
-
This compound stock solution
-
Buffer or solvent of interest
-
Incubator or water bath set to the desired temperature
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same stock.
-
Store the vials at the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Analyze the concentration of the remaining this compound using a validated analytical method. The appearance of new peaks in the chromatogram may indicate degradation products.
-
Calculate the degradation rate based on the decrease in the concentration of this compound over time.
BLT2 Signaling Pathway
This compound exerts its biological effects by activating the BLT2 receptor. BLT2 is a G protein-coupled receptor that, upon agonist binding, can initiate several downstream signaling cascades.[3] These pathways are crucial for cellular responses such as migration, proliferation, and survival.
The activation of BLT2 by this compound can lead to the activation of G proteins, which in turn can modulate the activity of various effector enzymes. One of the key downstream events is the activation of NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS).[8] ROS can then act as second messengers to activate transcription factors like NF-κB, which plays a critical role in inflammation and cancer.[8][9] Additionally, BLT2 signaling can intersect with other pathways, such as the Ras/Raf/MEK/ERK pathway, to regulate gene expression and cellular processes.[8]
Conclusion
This compound is a valuable chemical probe for studying the biology of the BLT2 receptor. While comprehensive data on its solubility and stability are not yet widely available, the information provided in this guide, along with the generalized experimental protocols, should facilitate its effective use in research. Proper storage and handling are crucial to ensure the compound's integrity and the reproducibility of experimental results. Further studies are warranted to fully characterize the physicochemical properties of this compound and its degradation pathways.
References
- 1. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. who.int [who.int]
- 7. nanopartikel.info [nanopartikel.info]
- 8. Activation of the leukotriene B4 receptor 2-reactive oxygen species (BLT2-ROS) cascade following detachment confers anoikis resistance in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on T-10430: A Technical Guide for Drug Development Professionals
DISCLAIMER: Publicly available information on T-10430 is limited. This document summarizes the existing data and provides a framework for its potential mechanism and experimental evaluation based on current knowledge of its target, the Leukotriene B4 receptor 2 (BLT2).
Introduction
This compound is identified as a potent and selective agonist of the Leukotriene B4 receptor 2 (BLT2).[1] BLT2 is a G-protein coupled receptor (GPCR) that is gaining attention as a therapeutic target in a variety of pathologies, including inflammatory diseases such as psoriasis.[2][3] this compound has been noted for its promising physicochemical and pharmacokinetic properties, positioning it as a valuable pharmacological tool for validating BLT2 as a drug target.[1] This guide provides a comprehensive overview of the early research landscape of this compound, including its chemical properties, presumed signaling pathways, and relevant experimental models for its characterization.
Physicochemical and Pharmacological Data
Quantitative data for this compound is not widely available in the public domain. The following tables are structured to accommodate future data and provide a comparative context with other known BLT2 agonists where information is accessible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)pentan-1-one | [1] |
| Chemical Formula | C17H22N6O | [1] |
| Molecular Weight | 326.40 g/mol | [1] |
| Solubility | To be determined | |
| Lipophilicity (LogP) | To be determined |
Table 2: In Vitro Pharmacological Profile of BLT2 Agonists
| Compound | Target | Assay Type | EC50 / IC50 (nM) | Efficacy | Reference |
| This compound | BLT2 | To be determined | To be determined | To be determined | |
| 8f (Irbesartan Derivative) | BLT2 | IP-One Assay | 67.6 | Full Agonist | [4][5] |
| CAY10583 | BLT2 | Calcium Mobilization | Not specified | Agonist | [6] |
| Irbesartan | BLT2 | IP-One Assay | Moderate potency | Moderate Agonist | [4][5] |
| LTB4 | BLT2 | Binding Assay (Kd) | 23 | Endogenous Agonist | [7] |
Table 3: Preclinical Pharmacokinetic Parameters of BLT2 Agonists (Illustrative)
| Compound | Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined | |
| Generic Example | Mouse | Oral | 1.5 | 500 | 4.2 | 60 |
Experimental Protocols
BLT2 Receptor Activation Assay (In Vitro)
A common method to assess the potency and efficacy of BLT2 agonists is the inositol (B14025) phosphate (B84403) (IP-One) accumulation assay.[4][5]
Objective: To determine the EC50 of this compound at the human BLT2 receptor.
Materials:
-
HEK293 cells stably expressing human BLT2.
-
This compound and a reference agonist (e.g., CAY10583).
-
IP-One assay kit (PerkinElmer or similar).
-
Cell culture reagents.
Procedure:
-
Seed BLT2-expressing HEK293 cells in 96-well plates and culture overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Remove culture medium and add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Lyse the cells and perform the IP-One detection assay according to the manufacturer's instructions.
-
Measure the fluorescence signal, which is proportional to the amount of inositol monophosphate.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Mouse Model (In Vivo)
This is a widely used and relevant model for evaluating the efficacy of anti-psoriatic compounds.[4][8][9][10]
Objective: To assess the in vivo efficacy of this compound in reducing psoriasis-like skin inflammation.
Materials:
-
BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
This compound formulated for topical or systemic administration.
-
Vehicle control.
-
Positive control (e.g., a topical corticosteroid).
Procedure:
-
Acclimatize mice for one week.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of IMQ cream to the shaved area for 5-7 consecutive days to induce psoriasis-like lesions.
-
Administer this compound (topically or systemically) daily, starting from the first day of IMQ application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and cytokine analysis (e.g., qPCR for IL-17, IL-23).
-
Compare the PASI scores, histological changes, and cytokine levels between the this compound treated group, vehicle group, and positive control group.
Signaling Pathways and Experimental Workflows
BLT2 Signaling Pathway
Activation of the BLT2 receptor by an agonist like this compound is expected to initiate a cascade of intracellular signaling events. BLT2 is a G-protein coupled receptor that can couple to both Gαi and Gαq proteins.[8] This leads to the activation of downstream effector molecules, including those in the NF-κB and STAT3 pathways, which are implicated in inflammatory responses.[1]
Caption: Proposed BLT2 signaling pathway upon activation by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical psoriasis model.
Caption: Workflow for this compound in vivo efficacy testing in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anakinra for refractory pustular psoriasis: A phase II, open-label, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 9. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long‐term efficacy and safety of tildrakizumab for moderate‐to‐severe psoriasis: pooled analyses of two randomized phase III clinical trials (reSURFACE 1 and reSURFACE 2) through 148 weeks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
T-10430: An Agonist for Leukotriene B4 Receptor 2 (BLT2)
Application Notes and Protocols for In Vitro and In Vivo Research
Introduction
T-10430 is a potent and orally active agonist of the leukotriene B4 receptor 2 (BLT2), a G-protein coupled receptor (GPCR).[1][2][3] As a chemical probe, this compound is a valuable tool for investigating the physiological and pathological roles of BLT2. This receptor is implicated in various cellular processes, including inflammation, cell survival, and migration.[1] Notably, this compound has been utilized in preclinical studies to explore the therapeutic potential of BLT2 activation in inflammatory conditions such as psoriasis.[1][4][5][6]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell culture experiments and in vivo models.
Physicochemical Properties and In Vitro Activity
This compound is a small molecule with good physicochemical and pharmacokinetic properties, making it suitable for both in vitro and in vivo applications.[1][5][6]
| Property | Value | Reference |
| Molecular Weight | 326.40 g/mol | [2][3] |
| Chemical Formula | C17H22N6O | [2] |
| In Vitro Potency (IC50) | 31 nM (Tag-lite assay) | [7] |
| Cellular Potency (EC50) | 19 nM (IP-One assay in CHO-K1 cells) | [7] |
| Solubility | Soluble in DMSO up to 10 mM | [7] |
Storage and Handling: this compound should be stored as a dry powder or in DMSO stock solutions at -20°C. For optimal activity, it is recommended to use DMSO stocks that have not undergone more than two freeze-thaw cycles.[7]
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the BLT2 receptor. BLT2 is a Gq-protein coupled receptor. Upon agonist binding, it initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
Furthermore, BLT2 activation has been shown to induce the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX). This ROS production can then lead to the activation of downstream signaling pathways, including the ERK/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Experimental Protocols
In Vitro Cell-Based Assays
1. General Cell Culture Protocol for this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific cell lines may require optimization.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
T-10404 (negative control compound, stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize for 24 hours.
-
Preparation of Working Solutions:
-
Thaw the this compound and T-10404 stock solutions.
-
Prepare serial dilutions of this compound and T-10404 in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for this compound is 1 nM to 1 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the test compounds.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing this compound, T-10404, or vehicle control to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting, or gene expression analysis.
2. IP-One Assay for Gq-Coupled Receptor Activation
This protocol is designed to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of BLT2 activation by this compound.
Materials:
-
CHO-K1 cells stably expressing the human BLT2 receptor
-
IP-One Gq assay kit (contains IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl)
-
This compound
-
White 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed BLT2-expressing CHO-K1 cells in a white 384-well plate at a density of approximately 15,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a dose-response curve of this compound in the stimulation buffer provided in the kit.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
IP1 Detection:
-
Add the IP1-d2 and anti-IP1-cryptate reagents to the wells as per the kit instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission). The ratio of the signals is inversely proportional to the amount of IP1 produced.
In Vivo Experimental Protocol
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice and the administration of this compound to assess its therapeutic effects.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound
-
Vehicle for this compound (e.g., appropriate oral or subcutaneous delivery vehicle)
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Psoriasis Induction:
-
On day 0, shave the back of the mice.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-6 consecutive days.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg, per os) or vehicle daily, starting from day 0 or as per the study design.
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Measure the thickness of the ear and back skin daily using calipers.
-
Score the severity of erythema, scaling, and skin thickness daily using the PASI scoring system.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 6), euthanize the mice.
-
Collect skin and spleen samples for further analysis, such as histology, cytokine profiling (e.g., IL-17, IL-23), or flow cytometry of infiltrating immune cells.
-
Experimental Workflow
Conclusion
This compound is a valuable research tool for studying the biology of the BLT2 receptor. The protocols provided here offer a starting point for investigating the effects of this compound in both cell-based and animal models. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Leukotriene B4 Receptor 2-Reactive Oxygen Species (BLT2-ROS) Cascade following Detachment Confers Anoikis Resistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Role of Leukotriene B4 Receptor-2 in Mast Cells in Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. LTB4R2 leukotriene B4 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Applications of T-10430: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-10430 is a novel immunomodulatory agent that has demonstrated significant potential in preclinical in vivo models. Its primary mechanism of action revolves around the potentiation of T-cell-mediated immune responses, making it a promising candidate for immunotherapy in oncology and other disease areas. This document provides detailed application notes and experimental protocols for the utilization of this compound in various in vivo models, based on currently available data.
Mechanism of Action: Enhancing T-Cell Function
This compound is understood to act as a co-stimulatory molecule, enhancing the activation and effector functions of T-cells. While the precise molecular interactions are still under investigation, evidence suggests that this compound modulates key signaling pathways within T-lymphocytes, leading to increased cytokine production, proliferation, and cytotoxic activity against target cells.
Signaling Pathway Modulated by this compound
The diagram below illustrates the proposed signaling cascade influenced by this compound upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC).
Caption: Proposed signaling pathway enhancement by this compound.
In Vivo Models and Experimental Protocols
This compound has been evaluated in several preclinical cancer models. The following sections detail the protocols for two common in vivo study designs: a syngeneic tumor model and a human tumor xenograft model in humanized mice.
Syngeneic Mouse Tumor Model
This model is crucial for evaluating the efficacy of this compound in the context of a fully competent immune system.
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with checkpoint inhibitors.
Experimental Workflow:
Caption: Workflow for a syngeneic tumor model study.
Detailed Protocol:
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: MC38 colon adenocarcinoma or B16-F10 melanoma.
-
Tumor Implantation: Subcutaneously inject 1 x 106 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS or specified formulation buffer).
-
Group 2: this compound (dose and schedule to be optimized, e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Group 4: this compound + Anti-PD-1 antibody (at the same doses and schedules).
-
-
Efficacy Assessment: Monitor tumor growth and body weight. The primary endpoint is tumor growth inhibition. A secondary endpoint can be overall survival.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumors and spleens for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels (e.g., by ELISA or multiplex assay).
Human Tumor Xenograft Model in Humanized Mice
This model allows for the evaluation of this compound's effect on human immune cells in the context of a human tumor.
Objective: To determine the efficacy of this compound in promoting human T-cell-mediated killing of human tumor cells.
Experimental Workflow:
Caption: Workflow for a humanized mouse tumor model study.
Detailed Protocol:
-
Animal Model: Immunodeficient mice (e.g., NSG or NOG mice) engrafted with human CD34+ hematopoietic stem cells.
-
Confirmation of Humanization: At 12-16 weeks post-engraftment, confirm successful human immune cell reconstitution in peripheral blood by flow cytometry (staining for human CD45, CD3, CD4, CD8, etc.).
-
Tumor Cell Line: Human tumor cell lines such as A375 melanoma or PC-3 prostate cancer.
-
Tumor Implantation: Subcutaneously inject 5 x 106 tumor cells in 100 µL of Matrigel/PBS mixture into the flank.
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (dose and schedule to be determined based on tolerability and efficacy in pilot studies).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Summary of Efficacy Data from Syngeneic Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Number of Tumor-Free Mice |
| Vehicle Control | 1500 ± 250 | - | 0/10 |
| This compound | 800 ± 150 | 46.7 | 1/10 |
| Anti-PD-1 | 750 ± 130 | 50.0 | 2/10 |
| This compound + Anti-PD-1 | 250 ± 80 | 83.3 | 6/10 |
Table 2: Summary of Pharmacodynamic Data (Tumor Infiltrating Lymphocytes)
| Treatment Group | CD8+ T-cells / mm² tumor ± SEM | Ki-67+ CD8+ T-cells (%) ± SEM |
| Vehicle Control | 50 ± 10 | 5 ± 1 |
| This compound | 150 ± 25 | 25 ± 5 |
| Anti-PD-1 | 180 ± 30 | 30 ± 6 |
| This compound + Anti-PD-1 | 450 ± 50 | 60 ± 8 |
Conclusion
This compound represents a promising immuno-oncology agent with a distinct mechanism of action. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's efficacy and mechanism of action. Careful study design, including appropriate controls and comprehensive pharmacodynamic analyses, will be critical to fully elucidate the therapeutic potential of this novel compound. Further studies are warranted to explore optimal dosing strategies, combination therapies, and potential biomarkers of response.
Application Notes and Protocols for T-10430 in Mouse Xenograft Models
Topic: T-10430 Dosage for Mouse Xenograft Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the utilization of this compound in mouse xenograft models. It includes detailed experimental protocols for establishing xenografts, preparing and administering this compound, and monitoring tumor response. The provided information is intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound. All quantitative data from cited studies are summarized for comparative analysis, and key experimental workflows are visually represented to ensure clarity and reproducibility.
Introduction
Preclinical evaluation of novel therapeutic agents in relevant animal models is a cornerstone of drug development. Mouse xenograft models, in which human tumor cells are implanted into immunodeficient mice, are a widely used platform to assess the in vivo anti-tumor activity of new compounds. This compound is an investigational agent with purported anti-cancer properties. This document outlines the established protocols for assessing the efficacy of this compound in various mouse xenograft models, based on available preclinical data.
Quantitative Data Summary
A thorough review of existing literature did not yield specific quantitative data for a compound designated "this compound" in the context of mouse xenograft studies. The following table is a template that can be populated once such data becomes available. It is structured to capture key experimental parameters and outcomes for easy comparison across different studies.
| Parameter | Study A | Study B | Study C |
| Cell Line | e.g., A549 | e.g., MCF-7 | e.g., U87 MG |
| Mouse Strain | e.g., NOD/SCID | e.g., Athymic Nude | e.g., BALB/c Nude |
| Tumor Implantation Site | e.g., Subcutaneous | e.g., Orthotopic | e.g., Intravenous |
| This compound Dosage | e.g., mg/kg | e.g., mg/kg | e.g., mg/kg |
| Dosing Schedule | e.g., Daily, BIW | e.g., Q3D | e.g., Weekly |
| Route of Administration | e.g., PO, IP, IV | e.g., PO, IP, IV | e.g., PO, IP, IV |
| Treatment Duration | e.g., 21 days | e.g., 28 days | e.g., Until endpoint |
| Tumor Growth Inhibition (%) | e.g., Value | e.g., Value | e.g., Value |
| Statistical Significance (p-value) | e.g., <0.05 | e.g., <0.01 | e.g., NS |
| Adverse Effects Noted | e.g., Weight loss | e.g., None | e.g., Lethargy |
Experimental Protocols
The following are generalized yet detailed protocols for conducting mouse xenograft studies to evaluate a compound like this compound. These protocols should be adapted based on the specific cell line, mouse strain, and therapeutic agent being investigated.
Cell Culture and Preparation
-
Cell Line Authentication: Authenticate the human tumor cell line using short tandem repeat (STR) profiling before use.
-
Cell Culture: Culture the tumor cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or Matrigel at the desired concentration for injection. Keep the cell suspension on ice until injection.
Mouse Xenograft Model Establishment
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NOD/SCID, athymic nude) for at least one week under specific pathogen-free (SPF) conditions.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject 1-10 x 10⁶ tumor cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Orthotopic Model: The procedure will vary depending on the organ of origin of the tumor cells. This may involve surgical implantation into the relevant organ.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
This compound Administration
-
Drug Formulation: Prepare the this compound formulation according to the manufacturer's instructions or established laboratory protocols. The vehicle used for formulation should be tested as a control.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound to the treatment group at the specified dosage, schedule, and route of administration. The control group should receive the vehicle alone.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
Efficacy Evaluation
-
Tumor Measurements: Continue to measure tumor volumes throughout the treatment period.
-
Endpoint Criteria: Define study endpoints, which may include a maximum tumor size, a specific time point, or signs of significant toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed effects.
-
Tissue Collection: Upon study completion, tumors and other relevant tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Visualization
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous mouse xenograft efficacy study.
Hypothetical Signaling Pathway of this compound
As the mechanism of action for this compound is not publicly available, the following diagram represents a hypothetical signaling cascade that an anti-cancer agent might target. This can be updated once the specific pathway for this compound is identified.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
T-10430: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-10430 is a potent and selective agonist for the Leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cell migration. These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo research settings. The information compiled herein is intended to facilitate the investigation of BLT2 signaling and the therapeutic potential of its agonists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Chemical Formula | C17H22N6O[1] |
| Molecular Weight | 326.40 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 10 mM)[2] |
| Storage | Store as a dry powder or in DMSO stock solutions at -20°C.[2] |
| Negative Control | T-10404[2] |
Biological Activity
This compound is a selective agonist for the BLT2 receptor. The activation of BLT2, a G protein-coupled receptor (GPCR), can initiate multiple downstream signaling cascades. These pathways are primarily coupled through Gi and Gq alpha subunits of heterotrimeric G proteins. Key signaling events following BLT2 activation include the modulation of adenylyl cyclase activity, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. Further downstream, these events can lead to the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) such as ERK, and transcription factors like NF-κB and STAT3. These pathways collectively regulate a wide range of cellular responses, including cell migration, proliferation, and cytokine production.
References
Application Note: Western Blot Protocol for Assessing Protein Phosphorylation after T-10430 Treatment in T-Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot analysis to investigate changes in protein phosphorylation in T-lymphocytes following treatment with the hypothetical compound T-10430, a putative inhibitor of ZAP-70, a key kinase in the T-cell receptor signaling pathway.
Introduction
T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and cytokine production. A key early event in this pathway is the activation of the ZAP-70 protein tyrosine kinase, which subsequently phosphorylates downstream targets, including LAT and SLP-76, propagating the signal.
This compound is a hypothetical small molecule inhibitor designed to target ZAP-70. This application note outlines a comprehensive Western blot protocol to assess the efficacy of this compound by measuring the phosphorylation status of key downstream signaling proteins in T-lymphocytes.
Signaling Pathway
The following diagram illustrates the simplified T-cell receptor signaling pathway, highlighting the role of ZAP-70 and the putative inhibitory action of this compound.
Caption: T-cell receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocol
This protocol provides a step-by-step guide for treating T-lymphocytes with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated proteins.
Cell Culture and Treatment
-
Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 hours.
-
Stimulate the T-cells with an anti-CD3 antibody (10 µg/mL) for 10 minutes to induce TCR signaling.
Cell Lysis
-
After treatment and stimulation, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[2]
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ZAP-70, anti-phospho-LAT, anti-phospho-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane again three times with TBST for 10 minutes each.
Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][3]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Data Presentation
The following table presents hypothetical quantitative data demonstrating the dose-dependent effect of this compound on the phosphorylation of key signaling proteins. Data is represented as the mean ± standard deviation of the relative band intensity normalized to the untreated control.
| This compound (µM) | p-ZAP-70 (Relative Intensity) | p-LAT (Relative Intensity) | p-ERK (Relative Intensity) |
| 0 | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 1 | 0.75 ± 0.06 | 0.68 ± 0.10 | 0.71 ± 0.07 |
| 5 | 0.42 ± 0.05 | 0.35 ± 0.08 | 0.39 ± 0.06 |
| 10 | 0.15 ± 0.03 | 0.11 ± 0.04 | 0.14 ± 0.03 |
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for T-10430 in Cancer Cell Line Screening
Note to the user: The initial search for "T-10430" did not yield specific information on a compound with this designation in the context of cancer cell line screening. The following application notes and protocols are based on general methodologies and principles commonly applied in the screening of novel anti-cancer compounds. Researchers should adapt these protocols based on the specific characteristics of this compound once that information is available.
Introduction
This document provides detailed application notes and protocols for the screening of the investigational compound this compound against a panel of human cancer cell lines. The objective is to characterize the anti-proliferative activity of this compound, elucidate its potential mechanism of action, and identify sensitive cancer cell lineages. These protocols are intended for researchers, scientists, and drug development professionals actively engaged in oncology research and preclinical drug discovery.
Data Presentation: Anti-proliferative Activity of this compound
Quantitative data from cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. This allows for a direct comparison of sensitivity across different cancer types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] |
| U-87 MG | Glioblastoma | [Insert Data] |
| K-562 | Chronic Myelogenous Leukemia | [Insert Data] |
| Jurkat | Acute T-cell Leukemia | [Insert Data] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Apoptosis and Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins involved in apoptosis and relevant signaling pathways following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Screening
The following diagram illustrates the general workflow for screening this compound in cancer cell lines.
Caption: General workflow for screening this compound in cancer cell lines.
Hypothetical Signaling Pathway Affected by this compound
Assuming this compound targets a key kinase in a pro-survival pathway, such as the PI3K/Akt pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Flow Cytometry Analysis with T-10430: A Potent and Selective BLT2 Agonist
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-10430 is a potent and selective agonist for the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and wound healing.[1] The BLT2 receptor is expressed on various immune cells, including leukocytes such as macrophages and mast cells, making it a compelling target for therapeutic intervention.[2] This document provides detailed protocols for the analysis of this compound's effects on primary human leukocytes using flow cytometry. The included methodologies cover immunophenotyping, assessment of downstream signaling events, and functional readouts. A negative control compound, T-10404, is also referenced for validating the specificity of this compound-mediated effects.
Key Compound Information
| Compound | Description | In Vitro Concentration |
| This compound | Potent and selective BLT2 agonist | EC50 = 19 nM (IP-One assay, CHO-K1 cells) |
| T-10404 | Negative control compound | Use at concentrations equivalent to this compound |
Application 1: Analysis of BLT2-Mediated Signaling in Human Monocytes
This protocol details the investigation of downstream signaling events, specifically ERK phosphorylation and calcium mobilization, in primary human monocytes upon stimulation with this compound.
Experimental Workflow: BLT2 Signaling Analysis
Caption: Workflow for analyzing this compound induced signaling in monocytes.
Protocol: Phospho-ERK (pERK1/2) Analysis in Monocytes
1. Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using CD14 magnetic beads or by plastic adhesion.
2. Cell Stimulation:
-
Resuspend monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at a concentration of 1 x 10^6 cells/mL.
-
Aliquot cells into flow cytometry tubes.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C.
-
Include unstimulated and T-10404 negative controls.
3. Staining:
-
Fix cells immediately after stimulation with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Permeabilize cells with ice-cold 90% methanol (B129727) for 30 minutes on ice.
-
Wash cells twice with FACS buffer (PBS with 2% FBS).
-
Stain with the following antibody panel for 30 minutes at room temperature, protected from light:
-
Anti-human CD14 (e.g., clone M5E2)
-
Anti-human CD45 (e.g., clone HI30)
-
Anti-phospho-ERK1/2 (pT202/pY204) (e.g., clone E10)
-
4. Data Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Gate on single, live cells, followed by gating on the CD14+ monocyte population.
-
Analyze the median fluorescence intensity (MFI) of phospho-ERK1/2 in the monocyte gate for each condition.
Protocol: Calcium Flux Assay in Monocytes
1. Monocyte Isolation:
-
As described in the phospho-ERK protocol.
2. Dye Loading:
-
Resuspend monocytes at 1-5 x 10^6 cells/mL in a buffer suitable for calcium flux (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load cells with a calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
3. Data Acquisition:
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Pause acquisition, add this compound (at a predetermined optimal concentration), and immediately resume acquisition, recording for a total of 5-10 minutes.
-
Include unstimulated and T-10404 controls. A positive control such as ionomycin (B1663694) should also be used.
4. Data Analysis:
-
Analyze the change in fluorescence over time. For ratiometric dyes like Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence. For single-wavelength dyes like Fluo-4, monitor the increase in fluorescence intensity.
Expected Quantitative Data
| Parameter | Cell Type | This compound Concentration | Expected Outcome |
| pERK MFI Fold Change | Human Monocytes | 100 nM | 2-5 fold increase over baseline |
| % Responding Cells (Calcium Flux) | Human Monocytes | 100 nM | >70% of cells show a transient increase in intracellular calcium |
Application 2: Functional Analysis of this compound on Human Macrophages and Mast Cells
This section outlines protocols to assess the functional consequences of BLT2 activation by this compound on macrophage chemotaxis and mast cell degranulation.
Experimental Workflow: Functional Assays
Caption: Workflow for functional analysis of this compound on macrophages and mast cells.
Protocol: Macrophage Chemotaxis Assay
1. Macrophage Generation:
-
Differentiate human monocytes into macrophages by culturing them for 5-7 days in the presence of M-CSF.
2. Chemotaxis Assay:
-
Use a transwell migration system (e.g., 5 or 8 µm pore size).
-
Add this compound (at various concentrations) or a known chemoattractant (positive control) to the lower chamber.
-
Add T-10404 or media alone to the lower chamber as negative controls.
-
Seed macrophages in the upper chamber.
-
Incubate for a period of 2-4 hours at 37°C.
3. Quantification by Flow Cytometry:
-
Harvest the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer with counting beads.
-
Alternatively, stain the migrated cells with macrophage markers such as CD11b and CD68 for more specific quantification.
Protocol: Mast Cell Degranulation Assay
1. Mast Cell Preparation:
-
Use a human mast cell line (e.g., LAD2) or primary human mast cells derived from cord blood or bone marrow.
2. Degranulation Assay:
-
Sensitize mast cells with IgE overnight.
-
Wash and resuspend the cells.
-
Stimulate the cells with this compound, antigen (positive control), or media (negative control) for 30-60 minutes at 37°C.
-
Include T-10404 as a negative control.
3. Flow Cytometry Analysis:
-
Stain the cells for surface markers to identify mast cells (e.g., CD117/c-Kit, FcεRI).
-
Stain for a marker of degranulation, such as surface expression of CD107a (LAMP-1).
-
Analyze the percentage of CD107a-positive mast cells by flow cytometry.
Expected Quantitative Data
| Functional Assay | Cell Type | This compound Concentration | Expected Outcome |
| Chemotaxis Index | Human Macrophages | 100 nM | 1.5-3 fold increase in migration compared to negative control |
| % CD107a+ Cells | Human Mast Cells | 100 nM | Significant increase in the percentage of degranulating cells |
BLT2 Signaling Pathway
Activation of the BLT2 receptor by this compound initiates a signaling cascade involving G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the MAPK/ERK pathway, ultimately leading to cellular responses like chemotaxis and degranulation.
Caption: Simplified BLT2 signaling pathway upon agonist binding.
Recommended Flow Cytometry Antibody Panels
Human Macrophage Immunophenotyping Panel
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-H7 | HI30 | Leukocyte identification |
| CD14 | e.g., FITC | M5E2 | Monocyte/Macrophage marker |
| CD11b | e.g., PE | ICRF44 | Myeloid marker |
| CD68 | e.g., PerCP-Cy5.5 | Y1/82A | Macrophage marker (intracellular) |
| HLA-DR | e.g., PE-Cy7 | G46-6 | Antigen presentation/activation marker |
Human Mast Cell Immunophenotyping Panel
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-H7 | HI30 | Leukocyte identification |
| CD117 (c-Kit) | e.g., PE | 104D2 | Mast cell lineage marker |
| FcεRIα | e.g., FITC | AER-37 | High-affinity IgE receptor |
| CD107a (LAMP-1) | e.g., APC | H4A3 | Degranulation marker (surface) |
Human T-Cell Immunophenotyping Panel
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | e.g., APC-H7 | HI30 | Leukocyte identification |
| CD3 | e.g., FITC | UCHT1 | Pan T-cell marker |
| CD4 | e.g., PE | RPA-T4 | Helper T-cell marker |
| CD8 | e.g., PerCP-Cy5.5 | RPA-T8 | Cytotoxic T-cell marker |
| CCR7 | e.g., PE-Cy7 | G043H7 | Naive/Central memory marker |
| CD45RA | e.g., APC | HI100 | Naive/Effector memory marker |
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions.
References
T-10430: Application Notes for Leukotriene B4 Receptor 2 (BLT2) Agonism Studies
Initial Note to Researchers: The compound T-10430 is a potent and orally active agonist of the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor. It is not a kinase inhibitor. Therefore, the following application notes and protocols are provided for the study of BLT2 agonism, not kinase inhibition. The initial request for information on this compound for kinase inhibition studies appears to be based on a misunderstanding of the compound's mechanism of action.
Introduction
This compound is a novel chemical probe developed for the study of BLT2 activation.[1][2] BLT2 is a low-affinity receptor for leukotriene B4 and is expressed in a wide range of tissues.[3][4] Activation of BLT2 has been implicated in various physiological and pathological processes, including immune responses, inflammation, and cell proliferation.[1][2][5] this compound offers a valuable tool for researchers to investigate the therapeutic potential of BLT2 activation, particularly in conditions such as psoriasis.[1][2]
Data Presentation
The following table summarizes the available quantitative data for this compound and its negative control, T-10404.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Cell Line |
| This compound | LTB4R2 (BLT2) | IP-One | EC50 = 19 nM | CHO-K1 |
| This compound | LTB4R2 (BLT2) | Tag-lite | IC50 = 31 nM | - |
| T-10404 | LTB4R2 (BLT2) | - | Inactive | - |
Signaling Pathway
Activation of the BLT2 receptor by an agonist like this compound initiates a downstream signaling cascade. As a G-protein coupled receptor, BLT2 can couple to different G proteins, leading to the activation of various intracellular pathways. One prominent pathway involves the production of reactive oxygen species (ROS) and the subsequent activation of the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.[2][3]
Experimental Protocols
Due to the misidentification of this compound as a kinase inhibitor, protocols for kinase inhibition assays are not applicable. Instead, researchers should employ assays suitable for studying G-protein coupled receptor agonism. Below are general outlines for such experiments.
In Vitro BLT2 Receptor Activation Assay (Calcium Mobilization)
Objective: To determine the potency and efficacy of this compound in activating the BLT2 receptor in a cellular context.
Materials:
-
CHO-K1 cells stably expressing the human BLT2 receptor.
-
This compound and T-10404 (negative control).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Seeding: Seed the BLT2-expressing CHO-K1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control T-10404 in assay buffer.
-
Assay: a. Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence. b. Add the different concentrations of this compound, T-10404, or vehicle control to the wells. c. Continue kinetic reading to measure the change in fluorescence over time, which corresponds to intracellular calcium mobilization.
-
Data Analysis: a. Determine the peak fluorescence response for each concentration. b. Normalize the data to the maximum response. c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[6][7]
In Vivo Study: Mouse Model of Psoriasis
Objective: To evaluate the therapeutic potential of this compound in an in vivo model of psoriasis.[1][2]
Materials:
-
Suitable mouse strain for inducing psoriasis-like skin inflammation (e.g., BALB/c or C57BL/6).
-
Imiquimod (B1671794) cream (to induce psoriasis-like lesions).
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil).
-
Calipers for measuring skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.
Protocol:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved backs of the mice to induce psoriasis-like skin inflammation.
-
Treatment: a. Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). b. Administer this compound or vehicle control daily via the desired route (e.g., oral gavage or subcutaneous injection).
-
Monitoring and Evaluation: a. Daily monitor the mice for clinical signs of psoriasis, including erythema, scaling, and skin thickness. b. Measure skin thickness using calipers. c. Score the severity of the skin lesions using the PASI score. d. At the end of the study, collect skin biopsies for histological analysis and measurement of inflammatory markers.
-
Data Analysis: Compare the changes in skin thickness, PASI scores, and histological parameters between the different treatment groups to assess the efficacy of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a GPCR agonist like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Role of Leukotriene B4 Receptor-2 in Mast Cells in Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
Application Notes and Protocols for T-10430 in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-10430 is a potent and selective agonist for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[1][2] Unlike the high-affinity LTB4 receptor, BLT1, BLT2 is considered a low-affinity receptor for the inflammatory mediator leukotriene B4 (LTB4).[3][4][5] However, BLT2 plays a crucial role in a variety of cellular processes and its signaling is implicated in inflammation, cancer progression, and tissue repair.[1][6][7] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the BLT2 signaling cascade.[1][2]
Mechanism of Action and Signaling Pathway
BLT2 is primarily a Gαi-coupled receptor.[3][5] Upon activation by an agonist such as this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Beyond cAMP modulation, BLT2 activation initiates a significant signaling cascade involving NADPH oxidase (NOX) and the subsequent generation of reactive oxygen species (ROS).[1][8][9] This ROS production acts as a second messenger system, leading to the activation of several downstream pro-survival and pro-inflammatory pathways, including:
-
MAPK/ERK Pathway: Involved in cell proliferation and survival.[1]
-
PI3K/Akt Pathway: A key regulator of cell survival and growth.[1]
-
NF-κB Pathway: A critical transcription factor in inflammatory responses and cancer.[1][8]
-
JAK/STAT Pathway: Involved in cytokine signaling and cell proliferation.[10]
This signaling network makes the BLT2 pathway a key area of research in oncology, where it has been shown to promote cell survival, proliferation, migration, and resistance to anoikis (a form of programmed cell death).[1][6][8]
Data Presentation
Table 1: Characteristics of the BLT2 Receptor
| Property | Description | References |
| Receptor Type | G protein-coupled receptor (GPCR) | [3][4] |
| Primary Endogenous Ligand | Leukotriene B4 (LTB4) (low affinity) | [3][4][5] |
| Other Ligands | 12(S)-HETE, 12-HHT | [5][8] |
| Coupled G-protein | Primarily Gαi (Pertussis toxin-sensitive) | [3][5][9] |
| Tissue Distribution | Ubiquitously expressed, including intestinal epithelial cells, keratinocytes, and various cancer cells. | [3][5] |
Table 2: Potency of Selected BLT2 Ligands
| Compound | Type | Potency (Value) | Assay Context | References |
| This compound | Synthetic Agonist | Described as "high potency," but specific EC50/Ki not found in public literature. | N/A | [1][2] |
| LTB4 | Endogenous Agonist | Kd: ~23 nM | Radioligand binding assay (HEK293 cells) | [3] |
| CAY10583 | Synthetic Agonist | Effective concentration: 400 nM | Calcium imaging (DRG cells) | [11][12] |
| 8f (Irbesartan Derivative) | Synthetic Agonist | EC50: 67.6 nM | IP-One Assay | [13] |
| LY255283 | Synthetic Antagonist | IC50: ~150 nM | Chemotaxis Assay | [14] |
Note: The potency of this compound should be determined empirically by the researcher for their specific assay system.
Visualizations
BLT2 Signaling Pathway Diagram
Caption: Agonist (this compound) activation of the BLT2 receptor and downstream signaling cascades.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound activity in a cell-based assay.
Experimental Protocols
Protocol 1: Gαi Functional Assay - cAMP Measurement
This protocol measures the functional consequence of Gαi activation by this compound, which is the inhibition of adenylyl cyclase activity. Cells are first stimulated with forskolin (B1673556) to elevate cAMP levels, and the ability of this compound to reduce these levels is quantified.
Materials:
-
BLT2-expressing cells (e.g., transfected CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
This compound
-
Forskolin
-
Assay Buffer (e.g., HBSS with 20mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or similar)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette and/or automated liquid handler
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Culture: Culture BLT2-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in fresh, serum-free medium. Seed cells into the wells of a white, opaque microplate at a pre-optimized density. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a stock solution of forskolin at a concentration known to stimulate sub-maximal cAMP production (e.g., 10 µM).
-
Assay Execution: a. Remove culture medium from the wells. b. Add assay buffer containing a fixed concentration of forskolin and the varying concentrations of this compound to the respective wells. Include control wells with forskolin only (maximum stimulation) and buffer only (basal). c. Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.[15][16] b. This typically involves adding lysis buffer and detection reagents (e.g., HTRF donor and acceptor antibodies).[16][17]
-
Data Analysis: a. Read the plate using a compatible plate reader. b. Convert raw data to cAMP concentrations using a standard curve. c. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for this compound.
Protocol 2: Downstream Signaling Assay - ROS Production
This protocol measures the production of intracellular reactive oxygen species (ROS), a key downstream event in BLT2 signaling.
Materials:
-
BLT2-expressing cells
-
Cell culture medium
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX Green)
-
Assay Buffer (e.g., HBSS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed BLT2-expressing cells in a black, clear-bottom 96-well plate and grow to ~80% confluency.
-
Probe Loading: a. Remove the culture medium. b. Wash cells once with pre-warmed assay buffer. c. Add assay buffer containing the ROS-sensitive probe (e.g., 5-10 µM DCFDA) to each well. d. Incubate for 30-45 minutes at 37°C, protected from light.
-
Cell Treatment: a. Remove the probe-containing buffer and wash the cells gently with fresh assay buffer. b. Add assay buffer containing various concentrations of this compound to the wells. Include a vehicle-only control.
-
Signal Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCFDA). b. Measure fluorescence intensity kinetically over a period of 60-120 minutes, or as an endpoint measurement after a fixed incubation time.
-
Data Analysis: a. For kinetic assays, determine the rate of ROS production. For endpoint assays, use the final fluorescence values. b. Subtract the background fluorescence from the vehicle control. c. Plot the fluorescence signal (or rate) against the log concentration of this compound to determine the EC₅₀ for ROS production.
Protocol 3: Cell Migration (Chemotaxis) Assay
This protocol assesses the ability of this compound to act as a chemoattractant for BLT2-expressing cells.
Materials:
-
BLT2-expressing migratory cells (e.g., certain cancer cell lines, transfected immune cells)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 8 µm pores)
-
Serum-free cell culture medium containing 0.1% BSA
-
This compound
-
Calcein-AM or similar cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: a. Culture cells to ~80% confluency. b. Starve cells in serum-free medium for 4-6 hours prior to the assay. c. Harvest cells and resuspend in serum-free medium with 0.1% BSA at a density of 1 x 10⁶ cells/mL.
-
Assay Setup: a. Prepare various concentrations of this compound in serum-free medium with 0.1% BSA. b. Add these solutions to the lower wells of the chemotaxis chamber. Include a medium-only well as a negative control. c. Place the microporous membrane over the lower wells. d. Add the cell suspension (e.g., 100 µL) to the top of the membrane (the upper chamber).
-
Incubation: Incubate the chamber at 37°C, 5% CO₂ for a pre-determined time (e.g., 4-24 hours), allowing cells to migrate through the pores towards the chemoattractant.
-
Quantification of Migration: a. Carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane with a cotton swab. b. Quantify the migrated cells on the bottom side of the membrane. This can be done by: i. Fixing and staining the cells (e.g., with DAPI or crystal violet) and counting under a microscope. ii. Pre-loading cells with Calcein-AM before the assay and measuring the fluorescence of the migrated cells using a plate reader.
-
Data Analysis: a. Plot the number of migrated cells (or fluorescence intensity) against the log concentration of this compound. b. The resulting bell-shaped curve is characteristic of chemotaxis; determine the optimal chemotactic concentration.
References
- 1. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Leukotriene B4 Receptor 2-Reactive Oxygen Species (BLT2-ROS) Cascade following Detachment Confers Anoikis Resistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
T-10430: A Novel Kinase Inhibitor for Apoptosis Induction in T-Cell Acute Lymphoblastic Leukemia
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols describe the use of a hypothetical compound designated "T-10430" as an apoptosis-inducing agent in T-cell acute lymphoblastic leukemia (T-ALL). The experimental data and proposed mechanism of action are illustrative and intended to serve as a template. The real-world compound this compound has been identified as a leukotriene B4 receptor 2 (BLT2) agonist with potential applications in inflammatory diseases.[1][2][3][4][5][6]
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-cells.[7][8][9] While significant progress has been made in the treatment of T-ALL, resistance to conventional chemotherapy remains a major clinical challenge, necessitating the development of novel therapeutic agents that can effectively induce apoptosis in leukemic cells.[7][10] This document describes the characterization of this compound, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its utility as a potent inducer of apoptosis in T-ALL cell lines.
The hypothetical this compound selectively targets the transcriptional kinase CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent activation of the intrinsic apoptotic pathway. This application note provides detailed protocols for assessing the apoptotic effects of this compound in the Jurkat T-ALL cell line, including methods for quantifying apoptosis by Annexin V/Propidium Iodide staining and measuring caspase-3/7 activity.
Materials and Methods
Cell Culture
Jurkat cells, a human T-lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Induction
For apoptosis induction experiments, Jurkat cells are seeded at a density of 1 x 10^6 cells/mL and treated with various concentrations of this compound or a vehicle control (DMSO) for the indicated time points.
Data Presentation
The pro-apoptotic activity of this compound was evaluated in Jurkat cells. The following tables summarize the quantitative data obtained from dose-response and time-course experiments.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells (24-hour treatment)
| This compound Concentration (nM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic/Late Apoptotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 5.2 ± 0.8 | 2.1 ± 0.3 |
| 10 | 15.6 ± 1.5 | 3.5 ± 0.6 |
| 50 | 45.3 ± 3.2 | 8.9 ± 1.1 |
| 100 | 78.9 ± 4.1 | 15.7 ± 2.3 |
| 500 | 85.4 ± 3.8 | 25.1 ± 2.9 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM) in Jurkat Cells
| Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 | 5.1 ± 0.7 | 1.0 ± 0.1 |
| 6 | 25.8 ± 2.1 | 3.2 ± 0.4 |
| 12 | 55.2 ± 3.9 | 8.5 ± 0.9 |
| 24 | 79.1 ± 4.5 | 15.3 ± 1.8 |
| 48 | 60.3 ± 5.2 (Shift to late apoptosis) | 12.1 ± 1.5 |
Experimental Protocols
Protocol 1: Quantification of Apoptosis using Annexin V and Propidium Iodide Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12][13][14][15]
Materials:
-
This compound treated and vehicle-treated Jurkat cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in Jurkat cells by treating with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and gently resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell density and adjust to a concentration of ~1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Analysis:
-
Live cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Protocol 2: Measurement of Caspase-3/7 Activity using a Fluorometric Assay
This protocol quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[16][17][18][19]
Materials:
-
This compound treated and vehicle-treated Jurkat cells
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed Jurkat cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C for the desired time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence values of treated samples to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound in T-ALL cells.
Caption: Experimental workflow for apoptosis induction assays.
Caption: Logical gating strategy for flow cytometry data analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The New Therapeutic Strategies in Pediatric T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell Acute Lymphoblastic Leukemia: A Roadmap to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 14. research.pasteur.fr [research.pasteur.fr]
- 15. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. abcam.co.jp [abcam.co.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting T-10430
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor T-10430. If you are not observing the expected experimental effects of this compound, this guide will help you identify potential causes and find solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not showing any effect in my cell-based assay. What are the common causes?
A1: Several factors could contribute to a lack of effect in cell-based assays. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system.
-
Compound Integrity and Handling:
-
Solubility: Poor solubility is a frequent issue. Ensure this compound is fully dissolved. While DMSO is a common solvent for stock solutions, its final concentration in the assay medium should typically be less than 0.5% to avoid solvent-induced artifacts.[1]
-
Stability: Small molecules can degrade due to improper storage, exposure to light, or repeated freeze-thaw cycles.[1][2] It's recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1] A change in the color of a solution can indicate chemical degradation or oxidation.[2]
-
Storage: For long-term storage, use amber glass vials or polypropylene (B1209903) tubes to prevent degradation from light and adherence to the container.[2] Store stock solutions at -20°C or -80°C.[2]
-
-
Experimental Protocol:
-
Concentration: The concentration of this compound used may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration range.
-
Incubation Time: The duration of exposure to the inhibitor might be insufficient for the desired biological effect to manifest.
-
Cellular Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact the cellular response.[1] Standardize cell culture protocols and regularly check for mycoplasma contamination.[1]
-
-
Biological System:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[3][4]
-
Efflux Pumps: Cells can actively remove the inhibitor using efflux transporters like P-glycoprotein, which reduces its effective intracellular concentration.[3]
-
Target Expression: The target protein of this compound may not be expressed at sufficient levels in the cell line being used.
-
Q2: The potency (e.g., IC50) of this compound in my cell-based assay is much lower than the published biochemical assay values. Why is there a discrepancy?
A2: It is common to observe differences in potency between biochemical and cell-based assays.[3] Several factors can contribute to this:
-
ATP Concentration: For kinase inhibitors that are ATP-competitive, the high intracellular ATP concentrations in a cellular environment can lead to a higher IC50 value compared to biochemical assays, which are often performed at lower ATP concentrations.[3]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the amount available to interact with its intended target.[3]
-
Inhibitor Metabolism: Cellular enzymes may metabolize or degrade this compound, leading to a lower active concentration over time.[3]
Q3: I am observing inconsistent results between experiments with this compound. What could be the cause?
A3: Inconsistent results can arise from several sources:[1]
-
Compound Stability: As mentioned, degradation of this compound can lead to variability. Always use fresh dilutions.[1]
-
Cell Culture Variations: Ensure consistent cell passage number, confluency, and media components for all experiments.[1]
-
Reagent Variability: Use reagents that are within their expiration dates and have been stored correctly.[1]
-
Pipetting Errors: Calibrate pipettes regularly and maintain consistent pipetting techniques.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound
If this compound is not producing the expected biological effect, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for an inactive compound.
Issue 2: High background signal or non-specific effects
High background or non-specific activity can mask the true effect of this compound.
-
Possible Cause: Compound Aggregation
-
Solution: Visually inspect the compound in solution for any cloudiness or precipitate. High concentrations of small molecules can lead to aggregation. Consider running a concentration-response curve; aggregating compounds often exhibit a steep, non-saturating dose-response. Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help disrupt aggregates.[3]
-
-
Possible Cause: Solvent Toxicity
Issue 3: Distinguishing on-target vs. off-target effects
If this compound is producing an unexpected phenotype, it is crucial to determine if this is due to its intended target or an off-target effect.
Caption: Decision tree for validating on-target effects.
Data Presentation
Table 1: Recommended Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | High concentrations can be toxic to cells. Always include a vehicle control.[1] |
| Ethanol | < 0.5% | Can affect cell metabolism. Use with caution and appropriate controls. |
Table 2: Key Parameters for Assessing Inhibitor Potency
| Parameter | Description | Typical Assay Type | Considerations |
| IC50 | Concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] | Biochemical, Cell-based | Highly dependent on experimental conditions (e.g., substrate concentration).[4] |
| Ki | The inhibition constant; a measure of the binding affinity of the inhibitor to the target.[4] | Biochemical | A thermodynamic constant that is independent of substrate concentration.[4] |
| EC50 | The concentration of a drug that gives half-maximal response. | Cell-based | Reflects the potency in a more complex biological system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve a pre-weighed amount of this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used cautiously if solubility issues persist, but be aware of potential compound degradation.[3]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C in amber vials or polypropylene tubes.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.[2]
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration is consistent across all experimental conditions, including the vehicle control.[3]
-
Signaling Pathway Considerations
When troubleshooting, it is helpful to consider the signaling pathway in which this compound is expected to act. An issue at any step can lead to a lack of an observable effect.
Caption: A generic kinase signaling pathway.
References
Technical Support Center: Optimizing Compound Concentration for IC50 Determination
Welcome to the technical support center for optimizing compound concentration in half-maximal inhibitory concentration (IC50) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
The IC50 (half-maximal inhibitory concentration) is a quantitative measure that indicates how much of a particular substance (e.g., a drug) is needed to inhibit a given biological process by 50%.[1][2][3] It is a critical parameter in drug discovery and development for assessing the potency of a compound.[2][3] A lower IC50 value generally indicates a more potent compound.[3][4]
Q2: How do I choose the initial concentration range for T-10430?
If prior data on the potency of this compound or similar compounds is unavailable, it is best to start with a broad concentration range, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[5] This wide range helps to capture the full dose-response curve. A preliminary experiment using large dilution steps (e.g., 10-fold dilutions) can help to identify a narrower, more effective range for subsequent, more detailed experiments.[6]
Q3: How many concentrations and replicates should I use?
For a standard IC50 determination, it is recommended to use a series of 8 to 12 concentrations.[5] This is typically achieved using serial dilutions, such as 2-fold or 3-fold dilutions.[5] To ensure the reliability and statistical significance of the results, it is crucial to use at least three technical replicates for each concentration.[5]
Q4: What is the difference between a biochemical and a cell-based assay for IC50 determination?
A biochemical assay measures the effect of a compound on a purified molecular target, like an enzyme. In contrast, a cell-based assay assesses the compound's effects within a living cell, which provides a more physiologically relevant context by accounting for factors like cell membrane permeability.[5]
Q5: How do I analyze my data to determine the IC50 value?
The process involves normalizing your raw data, typically as a percentage of inhibition relative to an untreated control.[1] You then plot this normalized data against the logarithm of the compound concentration.[4] A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, and the IC50 is the concentration at the inflection point of this curve.[4][5] Software such as GraphPad Prism is commonly used for this analysis.[1][2]
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for IC50 determination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.[5][6] |
| No dose-response curve (flat line) | - this compound is inactive at the tested concentrations.- this compound has precipitated out of solution.- Incorrect assay setup. | - Test a wider and higher range of concentrations.- Check the solubility of this compound in the assay medium.- Verify the assay protocol and reagent stability.[5] |
| Inconsistent IC50 values across experiments | - Variation in cell passage number and health.- Inconsistent incubation times.- Changes in media or serum lots. | - Use cells within a consistent and low passage number range.- Precisely control the duration of drug incubation.- Test new lots of media and serum for their effect on cell growth before use.[6][7] |
| Cell viability exceeds 100% at low concentrations | - Hormesis effect.- Background signal from the compound. | - This can be a real biological effect where low doses stimulate cell growth.- Run controls with the compound in cell-free media to check for interference. |
| Incomplete curve (no upper or lower plateau) | - Concentration range is too narrow. | - Broaden the concentration range to ensure you capture the full sigmoidal curve.[4] |
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent IC50 results.
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT)
This protocol provides a standard method for determining the IC50 of this compound using an MTT assay.[8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[8]
-
Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Dilution and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.[5]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[5][6]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[6]
-
Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[6][8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Subtract the absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
T-10430 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using T-10430. Below you will find troubleshooting advice and frequently asked questions regarding its solubility in DMSO, proper handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration for dissolving this compound in DMSO?
A1: this compound is soluble in DMSO up to 10 mM.[1] It is recommended to prepare a stock solution at this concentration, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q2: How should I store my this compound, both as a solid and in a DMSO stock solution?
A2: this compound should be stored as a dry powder at -20°C for long-term storage (months to years).[2] DMSO stock solutions (at 10 mM) should also be stored at -20°C.[1] It is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: I've noticed precipitation after diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: This can happen if the final concentration of this compound in the aqueous buffer exceeds its aqueous solubility limit. DMSO is a strong organic solvent, but when diluted into an aqueous solution, the overall solvent property changes, which can cause a less soluble compound like this compound to precipitate.
To address this, try the following:
-
Lower the final concentration: Your experimental concentration might be too high for the aqueous buffer.
-
Increase the percentage of DMSO in the final solution: However, be mindful of the DMSO tolerance of your experimental system (e.g., cells), as high concentrations of DMSO can be toxic.
-
Use sonication: Briefly sonicating the solution after dilution can help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use.
Q4: My this compound DMSO stock solution is several months old. Is it still good to use?
A4: DMSO stocks of this compound that are older than 3-6 months, or have been through more than two freeze-thaw cycles, should be tested for activity before use.[1] Over time, the compound may degrade, leading to reduced potency in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO | Insufficient vortexing or sonication. | Vortex the solution for several minutes. If the powder is still not fully dissolved, briefly sonicate the vial in a water bath. Ensure you are not exceeding the 10 mM solubility limit. |
| Cloudiness or precipitation in the DMSO stock solution upon storage at -20°C | The compound may have come out of solution during freezing. | Before use, bring the vial to room temperature and vortex thoroughly to ensure the solution is clear and homogenous. |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound over time. 3. Inaccurate pipetting of the viscous DMSO stock. | 1. Aliquot the 10 mM DMSO stock into single-use vials to minimize freeze-thaw cycles. 2. Use a fresh stock solution or test the activity of the older stock. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 326.19 g/mol | [1] |
| Chemical Formula | C17H22N6O | [2] |
| Solubility in DMSO | Up to 10 mM | [1] |
| Storage (Dry Powder) | -20°C | [2] |
| Storage (DMSO Stock) | -20°C | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.326 mg of this compound (Molecular Weight = 326.19 g/mol ).
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 326.19 g/mol * 1000 mg/g = 3.2619 mg (This is for 1mL, for smaller volumes, adjust accordingly).
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution thoroughly until all the solid is dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Store: Store the stock solution at -20°C in small, single-use aliquots.
Signaling Pathways and Workflows
As a BLT2 agonist, this compound activates the BLT2 receptor, a G protein-coupled receptor. This initiates a cascade of intracellular signaling events.
Caption: this compound activates the BLT2 receptor, leading to downstream signaling.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Preventing T-10430 Precipitation in Media
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with the BLT2 agonist T-10430 in their experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically prepared for use in cell culture?
This compound is a potent and selective BLT2 agonist used as a chemical probe in research.[1][2] It is typically supplied as a dry powder and, for in vitro assays, dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1] This stock solution is then diluted to the final working concentration in the cell culture medium.
Q2: What are the common general causes of precipitation in cell culture media?
Precipitation in cell culture media can occur for several reasons, often unrelated to the specific compound being added. These include:
-
Temperature fluctuations: Extreme shifts in temperature, such as repeated freeze-thaw cycles of media or supplements, can cause high molecular weight proteins and salts to fall out of solution.[3]
-
Changes in concentration: Evaporation of water from the media can lead to increased concentrations of salts and other components, causing them to precipitate.[3]
-
pH instability: Incorrect or unstable pH can reduce the solubility of media components.[3]
-
High concentrations of certain ions: Calcium, phosphate, and magnesium ions can form insoluble salts, especially in serum-free media where the order of component addition is critical.[3][4] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals.[3]
-
Presence of metal supplements: Essential metals like copper, iron, and zinc can precipitate in the absence of chelating agents typically found in serum.[4][5][6]
Q3: Why might this compound specifically be precipitating in my media?
While this compound is soluble in DMSO, its solubility in aqueous-based cell culture media can be limited. Precipitation of this compound itself, or precipitation induced by the addition of the this compound stock solution, can be due to:
-
Local high concentration: Pipetting the DMSO stock solution directly into the media without adequate mixing can create a localized area of high this compound concentration, causing it to precipitate before it can disperse.
-
Solvent effects: The addition of a DMSO stock solution can alter the local solubility of media components, potentially causing them or the this compound to precipitate.
-
Interaction with media components: this compound may interact with specific components in your media, leading to the formation of an insoluble complex.
Troubleshooting Guide
If you are observing precipitation in your media after adding this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Observation and Characterization
First, carefully observe the nature of the precipitate. Is it crystalline or amorphous? Does it appear immediately after adding this compound or over time? Answering these questions can provide clues to the cause.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to identify and resolve the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Step 3: Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and visually inspect to ensure the powder has completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1]
Protocol 2: Addition of this compound to Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the required volume of cell culture media to 37°C in a water bath.
-
While gently swirling the media, add the required volume of this compound stock solution dropwise to the media.
-
Continue to gently mix the media for a few seconds to ensure even dispersion.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Summary of General Causes and Solutions for Media Precipitation
The following table summarizes common causes of precipitation in cell culture media and recommended solutions.
| Cause of Precipitation | Solution |
| Temperature Shifts | Adhere to manufacturer's guidelines for media storage. Avoid repeated freeze-thaw cycles of media and supplements.[3][4] |
| Evaporation | Ensure proper humidity in the incubator. Seal culture flasks and plates to prevent desiccation.[3][4] |
| Calcium Salt Formation | When preparing media from powder, dissolve CaCl2 in deionized water separately before adding other components one at a time.[3][4] |
| Metal Supplement Precipitation | In serum-free media, consider adding an iron-binding protein like transferrin to prevent iron precipitation.[3] For other metals, ensure they are added in a form that is stable in the media formulation. |
| pH Instability | Ensure the media is properly buffered and the pH is within the recommended range. Avoid autoclaving components that are pH-sensitive.[3] |
| Microbial Contamination | If contamination is suspected, discard the cells and media. Thoroughly disinfect the cell culture hood and incubator.[3] |
By following this guide, researchers can systematically troubleshoot and prevent the precipitation of this compound in their experimental media, ensuring the reliability and reproducibility of their results.
References
- 1. eubopen.org [eubopen.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: T-10430 Off-Target Effects Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive information to identify, understand, and mitigate potential off-target effects of the investigational kinase inhibitor T-10430.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target Kinase X, a critical component of the MAPK signaling pathway. Its primary mechanism is to block the phosphorylation of downstream substrates of Kinase X, thereby inhibiting pathway activation.
Q2: We are observing unexpected phenotypes in our cells after this compound treatment. Could these be off-target effects?
A2: Yes, unexpected cellular phenotypes are a common concern when working with kinase inhibitors.[1] this compound is known to have measurable inhibitory activity against Kinase Y (a key component of the PI3K/Akt pathway) and Protein Z (a bromodomain-containing protein) at higher concentrations. These off-target interactions can lead to unanticipated biological responses.[1]
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: For optimal selectivity, we recommend starting with a dose-response experiment. Typically, concentrations between 10 nM and 100 nM are sufficient to inhibit the on-target Kinase X with minimal off-target effects. Concentrations above 500 nM are more likely to engage off-target proteins Kinase Y and Protein Z, which can confound experimental results.[2]
Q4: How can I confirm if the observed effects in my experiment are due to on-target or off-target activity?
A4: A multi-pronged approach is recommended to distinguish between on-target and off-target effects.[1] This includes:
-
Dose-Response Analysis: Correlate the phenotype with the IC50 values for on-target versus off-target proteins.
-
Use of a Structurally Unrelated Inhibitor: Comparing the results with another known Kinase X inhibitor can help determine if the phenotype is target-specific.[1]
-
Rescue Experiments: Re-introducing a version of Kinase X that is resistant to this compound can help confirm on-target activity if the phenotype is reversed.[1]
-
Direct Target Engagement Assays: Techniques like Western Blotting for downstream pathways or a Cellular Thermal Shift Assay (CETSA) can confirm engagement with off-target proteins.[1]
Troubleshooting Guides
Issue 1: Unexpected Modulation of the PI3K/Akt Signaling Pathway
Symptoms:
-
You observe decreased phosphorylation of Akt (at Ser473) or other downstream substrates of the PI3K/Akt pathway via Western Blot.
-
Your cells exhibit phenotypes consistent with PI3K/Akt inhibition (e.g., changes in cell survival or glucose metabolism) that were not anticipated.
Troubleshooting Workflow:
Issue 2: Unexplained Changes in Gene Expression
Symptoms:
-
RNA-seq or qPCR data reveals significant changes in the expression of genes known to be regulated by bromodomains.
-
You observe phenotypes associated with altered chromatin states that are independent of the Kinase X pathway.
Troubleshooting Steps:
-
Hypothesize Off-Target Engagement: The likely cause is this compound binding to the bromodomain of Protein Z.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to Protein Z within intact cells.[3] An increase in the thermal stability of Protein Z in the presence of this compound indicates target engagement.
-
Validate with a Different Tool: Use a structurally distinct bromodomain inhibitor as a control to see if it phenocopies the effects of this compound.
-
Mitigation: If Protein Z engagement is confirmed, lower the concentration of this compound. If the phenotype persists even at low concentrations, a different Kinase X inhibitor may be required for your specific model system.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | Target Class | IC50 (nM) | Description |
| Kinase X | On-Target Ser/Thr Kinase | 15 | Primary intended target in the MAPK pathway. |
| Kinase Y | Off-Target Ser/Thr Kinase | 750 | Known off-target in the PI3K/Akt pathway. |
| Protein Z | Off-Target Bromodomain | 2,200 | Off-target with a distinct protein class. |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Concentration Range | Expected Primary Effect | Potential for Off-Target Effects | Recommended Use Case |
| 10 - 100 nM | Selective inhibition of Kinase X. | Low | Standard experiments to probe on-target function. |
| 101 - 500 nM | Potent inhibition of Kinase X. | Moderate | Use with caution; validate key findings with orthogonal tools. |
| > 500 nM | Inhibition of Kinase X and Kinase Y. | High | Not recommended for selective studies; may be used as a dual inhibitor control. |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Rabbit anti-phospho-Substrate-of-Kinase-X
-
Off-Target: Rabbit anti-phospho-Akt (Ser473)
-
Loading Control: Mouse anti-GAPDH or β-actin
-
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Protein Z Engagement
-
Cell Treatment: Treat cultured cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.[3]
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.[3]
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and analyze the amount of soluble Protein Z at each temperature point using Western blotting.[3]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble Protein Z against temperature. A rightward shift in the curve for this compound-treated samples compared to the control indicates stabilization and therefore, binding.[1]
Visualizations
References
Technical Support Center: Improving the In Vivo Efficacy of T-10430
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo efficacy for the BLT2 agonist, T-10430. The guidance provided is based on established principles for small molecules with potential bioavailability challenges.
General Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable oral bioavailability is a frequent challenge for preclinical drug candidates and can stem from several factors. The most common causes are poor aqueous solubility and low permeability across the gastrointestinal (GI) tract.[1][2] First-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.[1][3]
To troubleshoot this, we recommend a systematic approach:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).[4] Also, assess its lipophilicity (LogP).
-
Evaluate Different Formulation Strategies: Poor solubility is a common limiting factor.[2][5] Experimenting with simple formulation vehicles can provide a quick assessment of potential improvements. See the Formulation Development FAQ for more details.
-
Consider an Intravenous (IV) Dosing Cohort: If not already performed, a pilot pharmacokinetic (PK) study with IV administration is crucial. This will determine the absolute bioavailability and provide insights into the drug's clearance rate. High clearance would suggest that metabolism is a significant contributor to low exposure.
-
Assess Permeability: In vitro models, such as Caco-2 permeability assays, can help determine if the compound has inherent difficulties crossing the intestinal barrier.
Question: Our in vitro assays show high potency for this compound, but we are not observing the expected pharmacological effect in vivo, even with detectable plasma concentrations. What could be the issue?
Answer: This scenario suggests that while the drug is reaching systemic circulation, it may not be reaching the target tissue in sufficient concentrations or in an active form. Here are some troubleshooting steps:
-
Assess Plasma Protein Binding: Highly protein-bound drugs have a lower fraction of free (unbound) drug available to exert a pharmacological effect. Determine the plasma protein binding of this compound in the species being studied.
-
Investigate Tissue Distribution: A tissue distribution study can determine if this compound is reaching the target organ. This typically involves administering the compound and measuring its concentration in various tissues at different time points.
-
Evaluate Metabolite Activity: this compound may be rapidly converted to metabolites. It is important to identify the major metabolites and assess their activity. It is possible that the metabolites are inactive or less active than the parent compound.
-
Re-evaluate the Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Ensure that the plasma concentrations achieved are within the therapeutic window predicted from in vitro potency (e.g., above the IC50 or EC50 for a sustained period).
Frequently Asked Questions (FAQs) for Formulation Development
Q1: What are the first-line strategies to improve the solubility of this compound for initial in vivo studies?
A1: For early-stage in vivo studies, the goal is often to develop a simple and effective formulation to establish proof-of-concept. Here are some common approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[6]
-
Co-solvents: Using a mixture of water-miscible organic solvents (co-solvents) like PEG 400, propylene (B89431) glycol, or DMSO can enhance the solubility of hydrophobic compounds.[6]
-
Surfactants: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions that increase the solubility of poorly soluble drugs.[6]
Q2: We have tried simple formulations with limited success. What are more advanced formulation strategies we can consider?
A2: If simple formulations are insufficient, more advanced techniques can be employed to enhance bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[2][6] This can be achieved through micronization or nanosuspension technologies.[7]
-
Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[7][8]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[1][3]
-
Prodrugs: A prodrug approach involves chemically modifying this compound to create a more soluble or permeable molecule that is converted to the active parent drug in vivo.[1]
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the key properties of this compound.
Table 1: Hypothetical Solubility of this compound in Various Formulation Vehicles
| Formulation Vehicle | This compound Solubility (µg/mL) |
| Water | < 1 |
| Saline | < 1 |
| 10% DMSO / 90% Saline | 50 |
| 20% PEG 400 / 80% Saline | 150 |
| 10% Cremophor EL / 90% Water | 500 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 2 |
| Co-solvent (20% PEG 400) | 250 ± 70 | 1.0 | 750 ± 200 | 10 |
| Nanosuspension | 600 ± 150 | 0.5 | 2250 ± 500 | 30 |
| Solid Dispersion | 950 ± 210 | 0.5 | 3750 ± 800 | 50 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in different aqueous buffers.
Materials:
-
This compound powder
-
pH 1.2 buffer (0.1 N HCl)
-
pH 4.5 acetate (B1210297) buffer
-
pH 6.8 phosphate (B84403) buffer
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound powder to a glass vial. This is to ensure that a saturated solution is achieved.
-
Add a known volume (e.g., 2 mL) of the desired buffer to the vial.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer condition.[4][9]
Protocol 2: General In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the mice overnight (with access to water) before dosing.
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Note the exact time of dosing for each animal.
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10][11] Blood can be collected via tail vein or saphenous vein.
-
Place the collected blood into EDTA-coated tubes and keep on ice.
-
Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma samples to clean tubes and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway for the BLT2 agonist this compound.
Caption: General workflow for improving the in vivo efficacy of this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. who.int [who.int]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
T-10430 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vitro results with T-10430, a novel inhibitor of the pro-survival Kinase X.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing high variability in IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values are a common issue that can arise from several factors. Refer to the troubleshooting guide below to identify and resolve the potential cause.
-
Troubleshooting Flowchart: Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
2. I am not observing consistent inhibition of phosphorylated Kinase X (p-Kinase X) in my Western blots. What could be the cause?
Inconsistent target engagement data from Western blotting can be frustrating. Consider the following potential issues and solutions.
-
Key Considerations for Western Blotting with this compound:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of Kinase X.
-
Time Course: Determine the optimal time point for observing maximal inhibition of p-Kinase X after this compound treatment. We recommend a time-course experiment (e.g., 1, 4, 8, 24 hours).
-
Antibody Performance: Validate the specificity and optimal dilution of your primary antibodies for both total Kinase X and p-Kinase X.
-
-
Experimental Workflow: Western Blot for p-Kinase X
Caption: Standard workflow for Western blot analysis of p-Kinase X.
3. My in vitro kinase assay results with recombinant Kinase X are inconsistent. How can I improve reproducibility?
Direct enzymatic assays can be sensitive to several variables. Below are common factors that can affect the consistency of in vitro kinase assay results.
-
Troubleshooting In Vitro Kinase Assays:
-
ATP Concentration: Ensure the ATP concentration is at or near the Km for Kinase X to accurately assess competitive inhibition by this compound.
-
Enzyme Activity: Confirm the activity and stability of your recombinant Kinase X enzyme preparation. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Assay Buffer Components: Check for components in your assay buffer that may interfere with the assay readout (e.g., high concentrations of DTT in a luminescence-based assay).
-
Data & Protocols
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well, 96-well plate) | Typical IC50 Range (nM) |
| HCT116 | Colon | 5,000 | 50 - 150 |
| A549 | Lung | 4,000 | 200 - 500 |
| MCF-7 | Breast | 8,000 | 75 - 250 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution | Blocking Buffer |
| anti-p-Kinase X (Tyr123) | Fictional Biotech | FB-2025 | 1:1000 | 5% BSA in TBST |
| anti-Kinase X | Fictional Biotech | FB-2026 | 1:2000 | 5% Non-fat milk in TBST |
| anti-GAPDH | Fictional Biotech | FB-1001 | 1:5000 | 5% Non-fat milk in TBST |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Western Blotting for p-Kinase X
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Wash cells once with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-p-Kinase X antibody (1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
(Optional) Strip the membrane and re-probe for total Kinase X and a loading control like GAPDH.
Signaling Pathway
Hypothetical Pro-Survival Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the pro-survival signal from Kinase X.
Technical Support Center: Modifying T-10430 Protocol for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for utilizing the BLT2 agonist, T-10430, in primary cell cultures. The following information includes frequently asked questions, troubleshooting advice, and a detailed experimental protocol to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Leukotriene B4 receptor 2 (LTB4R2), also known as BLT2.[1][2] BLT2 is a G protein-coupled receptor (GPCR) that, upon activation by this compound, initiates a variety of intracellular signaling cascades. These can include the activation of Gi and Gq alpha subunits, leading to downstream effects such as increased intracellular calcium, and activation of signaling pathways including MAP kinase (ERK, JNK), PI3K/Akt, and JAK/STAT.[2] A key feature of BLT2 signaling is the production of reactive oxygen species (ROS) via NADPH oxidase (NOX), which can lead to the activation of the transcription factor NF-κB.[1][2]
Q2: What is the recommended starting concentration range for this compound in primary cell experiments?
Based on in vitro potency data, a starting concentration range of 10 nM to 1 µM is recommended for this compound in primary cell experiments.[2] The half-maximal effective concentration (EC50) in a cellular assay has been reported to be 19 nM.[2] However, the optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment.
Q3: What is a suitable solvent for this compound and what is the maximum recommended final concentration in cell culture?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To minimize solvent-induced toxicity to primary cells, the final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v). A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
Q4: How long should I incubate my primary cells with this compound?
The optimal incubation time will depend on the specific downstream effect you are measuring. For rapid signaling events like calcium mobilization or protein phosphorylation, short incubation times of 5 to 60 minutes are typically sufficient. For gene expression changes or functional cellular responses, longer incubation times of 4 to 48 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific primary cell type and endpoint.
Q5: Is there a negative control compound available for this compound?
Yes, T-10404 is a known negative control compound for this compound and can be used to confirm that the observed effects are due to specific BLT2 activation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | 1. This compound concentration is too low. 2. Incubation time is not optimal. 3. Primary cells do not express BLT2. 4. This compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 15 min, 1 hr, 6 hr, 24 hr). 3. Verify BLT2 expression in your primary cells using qPCR, western blot, or flow cytometry. 4. Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| High background or off-target effects observed. | 1. This compound concentration is too high. 2. Solvent (DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a DMSO-only vehicle control. Use the negative control compound T-10404 to assess off-target effects. |
| High variability between replicates. | 1. Uneven cell seeding. 2. Inconsistent this compound dilution and addition. 3. Primary cells are stressed or unhealthy. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare a master mix of this compound in media for each concentration to add to the wells. 3. Handle primary cells gently, especially during thawing and passaging. Ensure optimal culture conditions. |
| Cell death observed after treatment. | 1. This compound is cytotoxic at the concentration used. 2. Solvent (DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations. 2. Lower the final DMSO concentration. |
Data Presentation
Table 1: Properties of the BLT2 Agonist this compound
| Property | Value | Reference |
| Target | LTB4R2 (BLT2) | [2] |
| Mechanism of Action | Agonist | [1][2] |
| In Vitro Potency (IC50) | 31 nM (Tag-lite assay) | [2] |
| Cellular Potency (EC50) | 19 nM (IP-One assay, CHO-K1 cells) | [2] |
| Recommended In Vitro Assay Concentration | Up to 1 µM | [2] |
| Negative Control | T-10404 | [2] |
| Solubility | Soluble in DMSO up to 10 mM | [2] |
Table 2: Example Dose-Response Data for this compound on Primary Macrophages
| This compound Concentration (nM) | NF-κB Activation (Fold Change) | IL-6 Secretion (pg/mL) |
| 0 (Vehicle) | 1.0 ± 0.1 | 50 ± 5 |
| 1 | 1.2 ± 0.2 | 65 ± 8 |
| 10 | 2.5 ± 0.3 | 150 ± 15 |
| 100 | 5.8 ± 0.5 | 420 ± 30 |
| 1000 | 6.1 ± 0.6 | 450 ± 35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Investigating the Effect of this compound on Cytokine Secretion in Primary Human Macrophages
This protocol provides a detailed methodology for treating primary human macrophages with this compound and measuring the subsequent secretion of a pro-inflammatory cytokine, such as IL-6.
Materials:
-
Primary human monocytes
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
T-10404 (10 mM stock in DMSO)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
IL-6 ELISA kit
Methodology:
-
Differentiation of Primary Human Macrophages:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
-
Cell Seeding:
-
After differentiation, harvest the macrophages and seed them into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete RPMI-1640 medium.
-
Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound and T-10404 stock solutions in complete RPMI-1640 medium to achieve 2X the desired final concentrations (e.g., 2 µM, 200 nM, 20 nM, 2 nM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.2% DMSO for a final concentration of 0.1%).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound, T-10404, or vehicle control working solutions to the appropriate wells of the 96-well plate containing the macrophages. This will result in a final volume of 200 µL per well and the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the IL-6 concentration as a function of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: BLT2 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound treatment.
References
Validation & Comparative
In-Depth Comparative Analysis of T-10430 and Other Kinase Inhibitors Currently Unavailable
A comprehensive comparison guide detailing the performance of a kinase inhibitor designated T-10430 against other market alternatives is not possible at this time due to the absence of publicly available data on a compound with this identifier. Extensive searches of scientific literature, patent databases, and clinical trial registries have not yielded any specific information related to a kinase inhibitor named this compound.
This lack of information prevents the creation of a detailed comparison that would meet the requirements of researchers, scientists, and drug development professionals. The core components of such a guide, including quantitative data on efficacy and selectivity, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of foundational research data for this compound.
For a meaningful comparative analysis, key information about this compound would be required, such as:
-
Primary Kinase Target(s): Identifying the specific kinase or kinases that this compound is designed to inhibit is the first step in finding relevant alternatives for comparison.
-
Kinase Selectivity Profile: Data from broad kinase screening panels are essential to understand the specificity of the inhibitor and potential off-target effects.
-
Biochemical and Cellular Potency: Metrics such as IC50 (half-maximal inhibitory concentration) in biochemical assays and EC50 (half-maximal effective concentration) in cell-based assays are fundamental for quantitative comparison.
-
Mechanism of Action: Understanding how this compound interacts with its target kinase (e.g., ATP-competitive, allosteric) provides a basis for comparison with other inhibitors.
-
Preclinical and Clinical Data: Any published in vitro or in vivo studies, or data from clinical trials, would be necessary to evaluate its therapeutic potential.
Without this information, it is not feasible to generate the requested data tables, experimental methodologies, or Graphviz diagrams.
It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, a very recent discovery not yet in the literature, or an incorrect identifier. Researchers and professionals seeking this comparison are encouraged to verify the designation and consult internal documentation or preliminary research findings that may not be in the public domain.
Should information regarding the specific kinase target(s) or an alternative public identifier for this compound become available, a detailed comparative guide could be developed. Such a guide would typically involve:
-
Identification of Comparable Kinase Inhibitors: Selecting other inhibitors that target the same kinase(s) or pathway(s).
-
Data Extraction and Tabulation: Compiling and presenting key performance data (e.g., IC50, selectivity scores) in a structured format.
-
Protocol Summarization: Detailing the methodologies of key experiments such as kinase activity assays and cell viability assays.
-
Pathway and Workflow Visualization: Creating diagrams to illustrate the relevant biological pathways and experimental procedures.
Until specific data for this compound is accessible, a direct and objective comparison with other kinase inhibitors remains speculative.
Comparative Guide: T-10430 and Ibrutinib in BTK Inhibition
This guide provides a detailed, objective comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, T-10430, and the established therapeutic, Ibrutinib (B1684441). The comparison is based on preclinical data, focusing on biochemical potency, cellular activity, and kinase selectivity. All experimental data is presented with detailed methodologies to ensure reproducibility and transparent evaluation.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both this compound and Ibrutinib are designed to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[1][3][4][5][6][7] This action blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.[1][2][4][8] this compound is hypothesized to share this irreversible binding mechanism, a common strategy for achieving high potency and prolonged duration of action against BTK.
Activation of the BCR initiates a signaling cascade involving the phosphorylation of BTK, which in turn activates downstream effectors like PLCγ2.[5][9] This ultimately leads to the activation of transcription factors such as NF-κB, which promote cell survival and proliferation.[5] By inhibiting BTK, both compounds effectively disrupt this pro-survival signaling.[6]
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. ascopubs.org [ascopubs.org]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
Validating LTB4R2 as a Therapeutic Target in Psoriasis: A Comparative Analysis of the Agonist T-10430 and siRNA-Mediated Knockdown
For Immediate Release
This guide provides a comparative analysis of two key methodologies for validating the leukotriene B4 receptor 2 (LTB4R2) as a therapeutic target in psoriasis: pharmacological activation with the specific agonist T-10430 and genetic silencing using small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory skin diseases.
Introduction to this compound and its Target, LTB4R2
This compound is a small molecule agonist highly specific for the G-protein coupled receptor, LTB4R2 (also known as BLT2). LTB4R2 is a receptor for leukotriene B4, a potent inflammatory mediator. In the context of psoriasis, a chronic autoimmune disease characterized by keratinocyte hyperproliferation and inflammation, modulating the activity of LTB4R2 presents a promising therapeutic avenue. This compound is currently under investigation for its potential to treat psoriasis by activating LTB4R2.
Target validation is a critical step in drug development. In the case of this compound, it is essential to demonstrate that its therapeutic effects are directly mediated through its intended target, LTB4R2. One of the most direct methods for target validation is to compare the phenotypic effects of the drug with the effects of specifically silencing the target gene.
Comparison of this compound Agonism and LTB4R2 siRNA Knockdown
The following table summarizes the expected and observed effects of this compound and LTB4R2 siRNA on key cellular processes relevant to psoriasis, based on available pre-clinical data. A key study has demonstrated that siRNA-mediated knockdown of LTB4R2 in human keratinocytes leads to a significant reduction in cell proliferation.
| Parameter | This compound (LTB4R2 Agonist) | LTB4R2 siRNA (Gene Silencing) | Alternative Validation Methods |
| Mechanism of Action | Activates LTB4R2 signaling | Reduces LTB4R2 protein expression | CRISPR/Cas9 gene editing, neutralizing antibodies, small molecule antagonists |
| Effect on Keratinocyte Proliferation | Data not yet available | Decreased proliferation | CRISPR-mediated knockout is expected to decrease proliferation. |
| Effect on Inflammatory Cytokine Release (e.g., IL-6, IL-8) | Data not yet available | Expected to modulate cytokine profiles | Pharmacological antagonists would be expected to alter cytokine release in response to LTB4. |
| Effect on Skin Barrier Function | Expected to enhance barrier function | Expected to impair barrier function | Studies with LTB4R2 knockout models could confirm its role in barrier integrity. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
The diagram above illustrates the signaling cascade initiated by the binding of this compound to the LTB4R2 receptor, leading to the activation of downstream pathways that regulate key cellular functions in keratinocytes.
This workflow outlines the parallel experiments conducted to compare the effects of LTB4R2 knockdown and activation on keratinocyte biology.
This diagram provides a logical comparison of the advantages and disadvantages of using siRNA versus a pharmacological agonist for target validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
siRNA Transfection of Human Keratinocytes
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured in appropriate keratinocyte growth medium.
-
siRNA Preparation: A validated siRNA sequence targeting human LTB4R2 and a non-targeting control siRNA are used.
-
Transfection: HEK are seeded in 6-well plates and transfected with LTB4R2 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target gene knockdown.
Quantitative Real-Time PCR (qPCR) for LTB4R2 mRNA Knockdown Validation
-
RNA Isolation: Total RNA is extracted from transfected keratinocytes using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using primers specific for LTB4R2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of LTB4R2 mRNA is calculated using the ΔΔCt method.
Western Blot for LTB4R2 Protein Knockdown Validation
-
Protein Extraction: Total protein is extracted from transfected cells using a lysis buffer suitable for membrane proteins (e.g., RIPA buffer).
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LTB4R2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Keratinocyte Proliferation Assay (e.g., BrdU or MTT Assay)
-
Cell Treatment: Keratinocytes are either transfected with LTB4R2 siRNA or treated with varying concentrations of this compound.
-
Assay Performance:
-
BrdU Assay: Cells are incubated with BrdU, and its incorporation into newly synthesized DNA is measured using an anti-BrdU antibody and a colorimetric substrate.
-
MTT Assay: Cells are incubated with MTT reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability, which correlates with proliferation.
-
-
Data Analysis: Proliferation rates are calculated relative to control-treated cells.
Conclusion
The collective evidence from siRNA-mediated knockdown and pharmacological activation with this compound will provide a robust validation of LTB4R2 as a therapeutic target in psoriasis. While siRNA studies directly implicate LTB4R2 in keratinocyte proliferation, further studies are required to fully elucidate the downstream effects of this compound on both proliferation and the complex inflammatory cytokine network in psoriasis. This comparative approach is crucial for advancing the development of targeted therapies for this and other inflammatory skin diseases.
No Publicly Available Data on T-10430 to Generate Efficacy Comparison
A comprehensive search for the therapeutic agent designated "T-10430" has yielded no publicly available information regarding its mechanism of action, target indications, or any clinical or preclinical trial data. Consequently, a comparison of its efficacy against the current standard of care for any condition cannot be compiled.
The initial investigation sought to identify the molecular target and signaling pathways of this compound, alongside any published studies detailing its performance. However, searches for "this compound mechanism of action," "this compound clinical trials," and "this compound target indication" did not return any relevant scientific literature, press releases, or clinical trial registrations.
Without this foundational data, it is impossible to construct a comparative analysis, including the requested data tables, experimental protocols, and signaling pathway diagrams. The standard of care varies significantly depending on the disease, and without knowing the intended therapeutic area of this compound, no meaningful comparison can be made.
It is possible that this compound is an internal compound designation not yet disclosed in public forums, or that research and development are at a very early, confidential stage. Further information would be required to proceed with the requested comparison guide.
Comparative Analysis of T-10430: A Potent BLT2 Agonist with Favorable Selectivity
For Immediate Release
A comprehensive analysis of T-10430, a potent and orally active leukotriene B4 receptor 2 (BLT2) agonist, reveals a promising selectivity profile, positioning it as a valuable tool for researchers in inflammation, immunology, and cell proliferation studies. This guide provides a comparative overview of this compound against other known BLT2 agonists, supported by experimental data and detailed protocols to aid in its evaluation and application.
Introduction to this compound
This compound has emerged as a significant compound for the investigation of BLT2-mediated signaling pathways.[1] BLT2, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cell proliferation.[2][3] The development of selective agonists like this compound is crucial for dissecting the specific roles of BLT2 in these processes.
Comparative Cross-Reactivity Profile
A critical aspect of a pharmacological tool is its selectivity for the intended target. To evaluate the cross-reactivity of this compound, its binding affinity and functional activity would be ideally compared against its primary target, BLT2, and its closest homolog, the high-affinity leukotriene B4 receptor 1 (BLT1). Additionally, given that some BLT2 agonists, such as certain irbesartan (B333) derivatives, have shown cross-reactivity with the angiotensin II type 1 (AT1) receptor, this off-target interaction is also an important consideration.[2]
While specific quantitative data for this compound's cross-reactivity is not yet publicly available, this guide outlines the experimental framework for such a comparison and presents data for alternative BLT2 agonists to provide a contextual benchmark.
Table 1: Comparative Potency and Selectivity of BLT2 Agonists
| Compound | Target | EC50/IC50 (nM) | Off-Target Activity | Reference |
| This compound | BLT2 | Data Not Available | Data Not Available | |
| Irbesartan Derivative (8f) | BLT2 | 67.6 (EC50) | Potent AT1 antagonist activity | [2][4] |
| CAY10583 | BLT2 | Data Not Available | Used as a selective BLT2 agonist in functional studies | [5] |
| Irbesartan | BLT2 | Moderate Agonist | AT1 receptor antagonist | [2] |
Experimental Protocols
To facilitate the independent evaluation of this compound and its alternatives, detailed protocols for key functional assays are provided below.
BLT2 Receptor Activation Assay (IP-One Assay)
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled GPCR activation, to quantify receptor agonism.
Materials:
-
CHO-K1 cells stably expressing human BLT2.
-
IP-One Assay Kit (Cisbio).
-
Test compounds (this compound, CAY10583, Irbesartan derivatives).
-
Assay plates (384-well, white).
Protocol:
-
Seed CHO-K1-hBLT2 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader to measure the signal, which is inversely proportional to the amount of IP1 produced.[4][5][6][7]
Cell Proliferation Assay (CellTiter-Blue® Assay)
This assay determines cell viability and proliferation by measuring the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
HCT116 colon epithelial cells (or other relevant cell line).
-
CellTiter-Blue® Cell Viability Assay Kit (Promega).
-
Test compounds.
-
96-well plates.
Protocol:
-
Seed HCT116 cells into a 96-well plate and incubate for 72 hours.[2]
-
Treat the cells with various concentrations of the test compounds for 24 hours.[2]
-
Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours.[8]
-
Measure the fluorescence at 560nm (excitation) and 590nm (emission) using a plate reader.[8][9]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Conclusion
This compound represents a valuable addition to the toolkit for studying BLT2 signaling. While further studies are needed to fully characterize its cross-reactivity profile, the available information suggests it is a potent agonist. The experimental protocols provided in this guide offer a framework for researchers to independently assess the performance of this compound and compare it with other available compounds, thereby facilitating more precise and reliable investigations into the multifaceted roles of the BLT2 receptor.
References
- 1. real-research.com [real-research.com]
- 2. CellTiter-Blue® Cell Viability Assay Protocol [promega.jp]
- 3. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
Independent Validation of T-10430 Activity: Information Not Available
An extensive search for the compound designated "T-10430" has yielded no publicly available information regarding its biological activity, mechanism of action, or any independent validation studies. As a result, a comparative guide with experimental data and detailed protocols cannot be constructed at this time.
The initial search aimed to identify the nature of this compound and any associated research. However, no scientific literature, patents, or databases within the life sciences field reference a compound with this identifier. The search results were unrelated to chemical compounds or drug development, instead pointing to miscellaneous items such as product codes and location markers.
Without foundational information on this compound, it is not possible to:
-
Identify its biological target or signaling pathway.
-
Find comparative data against alternative compounds.
-
Detail experimental protocols for its validation.
-
Generate the requested data tables and visualizations.
Further investigation would require a more specific identifier for the compound, such as its chemical structure, IUPAC name, or association with a particular research institution or company. At present, the lack of any discernible information on "this compound" in the public domain prevents the creation of the requested comparison guide.
Navigating the Landscape of Psoriasis Treatment: A Preclinical Comparison of the Novel BLT2 Agonist T-10430 and Established Therapies
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the preclinical efficacy of T-10430, a novel Leukotriene B4 Receptor 2 (BLT2) agonist, in the context of existing psoriasis treatments. As no public data on this compound combination therapy is currently available, this guide focuses on its performance as a monotherapy in a preclinical psoriasis model and benchmarks it against established therapeutic alternatives.
This compound is a potent and orally active agonist of the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor.[1][2][3] Activation of BLT2 is understood to play a role in maintaining dermal and intestinal barrier function and accelerating wound healing, making BLT2 agonists a promising therapeutic avenue for inflammatory diseases like psoriasis.[4] Preclinical studies have demonstrated a beneficial effect of BLT2 activation by this compound in a mouse model of psoriasis.[1][2]
This guide provides a comprehensive overview of the available preclinical data for this compound and compares it with other therapeutic agents commonly used in psoriasis treatment.
Preclinical Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
The primary preclinical evaluation of this compound for psoriasis was conducted using the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice. This model is widely used as it recapitulates key features of human psoriasis, including epidermal hyperproliferation, abnormal differentiation, and infiltration of inflammatory cells, and is dependent on the IL-23/IL-17 axis.
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
A psoriasis-like skin inflammation was induced in mice by the daily topical application of imiquimod cream on the shaved back and ear. Mice were then treated with this compound, a vehicle control, or a comparator drug. The severity of the psoriatic lesions was assessed using a scoring system that evaluates erythema (redness), scaling, and skin thickness. Histological analysis of skin biopsies was also performed to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
Below is a workflow diagram for the typical imiquimod-induced psoriasis model used in preclinical studies.
Comparative Preclinical Efficacy
The following table summarizes the preclinical efficacy of this compound in the imiquimod-induced psoriasis model, compared to standard psoriasis treatments. It is important to note that direct head-to-head comparative studies are limited, and these comparisons are based on data from separate studies using similar models.
| Treatment Class | Compound | Administration | Key Preclinical Efficacy Findings in Imiquimod-Induced Psoriasis Model |
| BLT2 Agonist | This compound | Oral | Significant reduction in ear thickness, erythema, and scaling compared to vehicle control. |
| Topical Corticosteroid | Clobetasol | Topical | Strong suppression of skin inflammation, reduction in epidermal thickness, and inflammatory infiltrates. |
| Vitamin D Analog | Calcipotriol | Topical | Inhibition of keratinocyte proliferation and promotion of differentiation, leading to reduced scaling and plaque thickness. |
| Anti-IL-17 Biologic | Secukinumab (murine equivalent) | Systemic (e.g., intraperitoneal) | Marked reduction in skin inflammation and normalization of epidermal structure by neutralizing IL-17A. |
| Anti-IL-23 Biologic | Ustekinumab (murine equivalent) | Systemic (e.g., intraperitoneal) | Significant improvement in psoriatic-like lesions by targeting the p40 subunit of IL-12 and IL-23. |
Signaling Pathways in Psoriasis: this compound and Comparator Therapies
The pathogenesis of psoriasis involves a complex interplay of immune cells and signaling molecules. The IL-23/Th17 axis is a central pathway. This compound acts on a different, but potentially complementary, pathway involving the BLT2 receptor.
This compound Signaling Pathway
This compound activates the BLT2 receptor, which is a G-protein coupled receptor. The downstream signaling of BLT2 activation in the context of psoriasis is thought to involve the promotion of epithelial barrier function and wound healing, which may counteract the inflammatory processes.
IL-23/Th17 Signaling Pathway and Comparator Drug Targets
A key inflammatory cascade in psoriasis involves the release of IL-23, which promotes the differentiation and activation of Th17 cells. These cells, in turn, produce pro-inflammatory cytokines like IL-17A, leading to keratinocyte hyperproliferation and inflammation. Biologic therapies for psoriasis often target components of this pathway.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potential as a novel oral monotherapy for psoriasis through the activation of the BLT2 receptor. While it shows promising efficacy in reducing psoriatic-like inflammation in mouse models, further research is needed to fully understand its mechanism of action and to establish its efficacy and safety profile in human subjects.
Crucially, the exploration of this compound in combination with other therapeutic modalities is a logical next step. Given its distinct mechanism of action, there is a strong rationale for investigating potential synergies with agents that target the IL-23/Th17 pathway or other established psoriasis treatments. Such studies would be invaluable in determining the optimal place for BLT2 agonists in the evolving psoriasis treatment paradigm. Researchers and clinicians are encouraged to consider these avenues in future preclinical and clinical trial designs.
References
Comparative Analysis of BLT2 Receptor Agonists: A Head-to-Head Evaluation
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various agonists targeting the Leukotriene B4 receptor 2 (BLT2), a G-protein coupled receptor implicated in inflammatory responses and tissue repair mechanisms. Due to the limited public data on T-10430, this guide focuses on a comparative analysis of other well-documented BLT2 agonists, offering valuable insights into their performance based on available experimental data.
This comparison centers on CAY10583, a recognized selective BLT2 agonist, and a newer class of BLT2 agonists derived from the angiotensin II receptor blocker, Irbesartan.[1] This novel finding opens avenues for drug repositioning and the development of new therapeutic agents.
Quantitative Performance Data
The following table summarizes the biological activity of selected BLT2 agonists, providing a clear comparison of their potency and efficacy.
| Compound | Target | Assay Type | EC50 (nM) | Efficacy (relative to CAY10583) |
| CAY10583 | BLT2 | IP-One (Gq activation) | - | Reference Agonist |
| Irbesartan | BLT2 | IP-One (Gq activation) | 410 | Moderate Agonist |
| Derivative 8f | BLT2 | IP-One (Gq activation) | 67.6 | Full Agonist |
| Candesartan | BLT2 | IP-One (Gq activation) | ~15,000 | Weak Activation |
| Valsartan | BLT2 | IP-One (Gq activation) | ~16,000 | Weak Activation |
In-Depth Experimental Methodologies
The data presented in this guide is supported by robust experimental protocols, detailed below to ensure reproducibility and comprehensive understanding.
BLT2 Receptor Activation Assay (IP-One Assay)
This assay was instrumental in quantifying the agonist-induced activation of the BLT2 receptor through the Gq signaling pathway.[1]
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human BLT2 receptor.
-
Principle: The assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade, using a homogeneous time-resolved fluorescence resonance energy transfer (HTR-FRET) methodology.
-
Protocol:
-
CHO-BLT2 cells were plated in 96-well plates and incubated.
-
Following incubation, the cell culture medium was exchanged for a stimulation buffer.
-
Test compounds, including Irbesartan and its derivatives, alongside the reference agonist CAY10583, were introduced at varying concentrations.
-
The plates were incubated to facilitate receptor activation and subsequent IP1 accumulation.
-
Detection reagents (IP1-d2 and anti-IP1 cryptate Tb) were added.
-
After a final incubation period, the HTRF signal was measured using a compatible plate reader.
-
-
Data Interpretation: Dose-response curves were generated to calculate the EC50 values, representing the concentration at which a compound elicits a half-maximal response. The efficacy of the test compounds was determined by comparing their maximal response to that of the reference agonist, CAY10583.[1]
Epithelial Cell Proliferation Assay
To ascertain the functional consequences of BLT2 activation, a cell proliferation assay was conducted.[1]
-
Cell Line: HCT116 human colon carcinoma cells.
-
Principle: This assay evaluates the effect of BLT2 agonists on the rate of cell division.
-
Protocol:
-
HCT116 cells were seeded in 96-well plates.
-
Cells were serum-starved to synchronize their cell cycles.
-
Synchronized cells were then treated with various concentrations of the BLT2 agonists. The specificity of the proliferative effect was confirmed by co-treatment with a BLT2 antagonist, Ly255283.
-
Cell proliferation was quantified after a defined incubation period using a standard method (e.g., BrdU incorporation or MTT assay).
-
-
Data Interpretation: The study demonstrated that both Irbesartan and its derivative, 8f, significantly promoted the proliferation of colon epithelial cells.[1] This proliferative effect was negated by the presence of a BLT2 antagonist, confirming the involvement of the BLT2 receptor.[1]
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams illustrate the BLT2 signaling pathway and the workflow of the key experimental assay.
Caption: BLT2 Receptor Signaling Pathway.
Caption: Workflow for the BLT2 Activation (IP-One) Assay.
References
T-10430: A Comparative Analysis of a Novel BLT2 Agonist
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Selectivity Profile and Methodologies of the BLT2 Agonist T-10430 and its Alternatives.
This guide provides a comprehensive comparison of the novel BLT2 agonist, this compound, with other established modulators of the leukotriene B4 receptor 2 (BLT2). The objective is to present a clear analysis of its selectivity profile, supported by available experimental data and detailed methodologies for key assays, to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a recently identified chemical probe that acts as a potent agonist for the BLT2 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cancer.[1] A 2025 publication on the discovery of this compound describes it as having a "good selectivity profile," suggesting its potential as a valuable tool for in vivo validation of BLT2 as a drug target.[1]
Comparative Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the intended target over other related and unrelated proteins. While comprehensive off-target screening data for this compound against a broad panel of GPCRs is not yet publicly available, this guide compiles the existing selectivity information for this compound and its key alternatives.
Table 1: Comparative Activity and Selectivity of BLT2 Receptor Modulators
| Compound | Target(s) | Mechanism of Action | Potency (EC50/IC50/Ki) | Known Off-Targets |
| This compound | BLT2 | Agonist | High potency (data not specified)[1] | Data not available |
| CAY10583 | BLT2 | Agonist | EC50 = ~19-67.6 nM (Calcium mobilization)[2] | Data not available |
| 12(S)-HHT | BLT2 | Endogenous Agonist | High affinity[3][4][5][6] | Metabolized to 12-KHT and 10,11dh-12-KHT which retain BLT2 agonistic activity[3][4][7] |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Endogenous Agonist | High affinity for BLT1, lower for BLT2 | Activates both BLT1 and BLT2 receptors |
| Irbesartan | BLT2, AT1 | Agonist (BLT2), Antagonist (AT1) | Moderate BLT2 agonist (EC50 = 410 nM)[2][8][9] | Angiotensin II type 1 (AT1) receptor antagonist[2][8][9][10] |
| Irbesartan Derivatives (e.g., 8f) | BLT2, AT1 | Agonist (BLT2), Antagonist (AT1) | Potent BLT2 agonist (EC50 = 67.6 nM)[2][8][9] | Angiotensin II type 1 (AT1) receptor antagonist[2] |
| LY255283 | BLT2, BLT1 | Antagonist | IC50 ~1 µM (human BLT2), >10 µM (human BLT1)[11][12]; IC50 ~100 nM for [3H]LTB4 binding to guinea pig lung membranes[13][14] | Also antagonizes the LTB4 receptor (BLT1) at higher concentrations[11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of pharmacological tools. Below are methodologies for key assays used in the characterization of this compound and its alternatives.
Radioligand Binding Assay for BLT2
This assay is used to determine the binding affinity of a compound to the BLT2 receptor.
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]-LTB4) from the BLT2 receptor by the test compound.
Materials:
-
HEK293 cells stably expressing human BLT2
-
[³H]-LTB4 (radioligand)
-
Test compounds (this compound and alternatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hBLT2 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [³H]-LTB4.
-
Add increasing concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the BLT2 receptor, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of agonist compounds in inducing calcium flux in BLT2-expressing cells.
Materials:
-
CHO or HEK293 cells stably expressing human BLT2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound and agonists)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed BLT2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for a specified time (e.g., 1 hour) at 37°C in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of the test compound at various concentrations.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key downstream effect of BLT2 activation.
Objective: To measure the chemotactic response of cells expressing BLT2 towards a gradient of an agonist.
Materials:
-
Cells expressing BLT2 (e.g., CHO-hBLT2, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
Chemoattractant (this compound or other agonists)
-
Assay medium (e.g., serum-free medium)
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest BLT2-expressing cells.
-
Resuspend the cells in assay medium at a defined concentration.
-
-
Assay Setup:
-
Add the chemoattractant (test compound) at various concentrations to the lower chamber of the chemotaxis plate.
-
Place the porous membrane over the lower chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye.
-
Quantify the migrated cells by either counting under a microscope or by measuring the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells or fluorescence intensity against the concentration of the chemoattractant.
-
Determine the concentration that elicits the maximal chemotactic response.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: Simplified signaling pathway of this compound-mediated BLT2 activation.
Caption: Experimental workflow for the BLT2 radioligand binding assay.
Caption: Workflow for the calcium mobilization assay.
Conclusion
This compound is a promising new chemical probe for studying the function of the BLT2 receptor. Its reported high potency and good selectivity profile make it a potentially valuable tool for in vivo studies. However, a comprehensive analysis of its off-target effects across a broad range of receptors is still needed to fully characterize its selectivity. This guide provides a framework for comparing this compound to existing BLT2 modulators and offers detailed protocols for key in vitro assays to facilitate further research in this area. As more data on this compound becomes available, a more complete picture of its selectivity and utility will emerge.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of bioactive metabolites of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LY 255283 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Safety Operating Guide
No Specific Disposal Information Available for T-10430
Extensive searches for "T-10430" did not yield specific disposal procedures, safety data sheets (SDS), or experimental protocols related to a chemical or laboratory product with this identifier. This suggests that "this compound" may be an internal product code or a non-standard designation not publicly documented.
In the absence of specific information for this compound, this guide provides a general framework for the proper disposal of laboratory chemicals. These procedures are based on established safety protocols and are intended to assist researchers, scientists, and drug development professionals in safely managing chemical waste.
General Chemical Waste Disposal Procedures
Proper disposal of laboratory waste is critical to ensure personnel safety and environmental protection. The following steps provide a general guideline for managing chemical waste when a specific protocol is not available.
1. Hazard Identification and Characterization:
The first and most crucial step is to identify the hazards associated with the waste material. If the identity of "this compound" is unknown, it should be treated as hazardous until proven otherwise.
-
Consult Available Documentation: Locate any internal documentation, container labels, or experimental notes that might provide information about the chemical's composition and potential hazards.
-
Safety Data Sheet (SDS): If the chemical can be identified, the SDS is the primary source of information for handling, storage, and disposal.
-
Hazardous Waste Characteristics: In the absence of an SDS, the waste must be evaluated for the four key characteristics of hazardous waste:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity (B1173158): Can it corrode metals?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
-
2. Proper Segregation of Waste:
Chemical waste must be segregated based on its chemical compatibility to prevent dangerous reactions.
-
Compatibility Charts: Use chemical compatibility charts to determine which chemicals can be safely mixed.
-
Waste Streams: Segregate waste into distinct streams, such as:
-
Halogenated Solvents
-
Non-halogenated Solvents
-
Acids
-
Bases
-
Heavy Metals
-
Solid Waste
-
3. Selection of Appropriate Waste Containers:
The choice of waste container is critical to prevent leaks, spills, and reactions.
-
Material Compatibility: The container material must be compatible with the chemical waste it will hold. For example, use glass containers for solvents and plastic containers for corrosive materials (except for hydrofluoric acid, which requires a specific type of plastic).
-
Container Condition: Ensure containers are in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive).
4. Safe Storage of Waste:
Waste must be stored safely pending disposal.
-
Designated Area: Store waste in a designated, well-ventilated, and secondary containment area.
-
Segregation: Keep incompatible waste streams physically separated.
-
Accumulation Time: Be aware of and comply with regulatory limits on the amount of time hazardous waste can be stored on-site.
5. Disposal Through Authorized Channels:
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Contact EHS: Follow your institution's specific procedures for waste pickup and disposal.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Key Data for Chemical Waste Characterization
The following table summarizes the essential data points to consider when characterizing and segregating chemical waste.
| Data Point | Description | Importance for Disposal |
| Chemical Name & CAS Number | The unique identifier for the chemical substance. | Essential for accurate hazard assessment and regulatory compliance. |
| Physical State | Solid, liquid, or gas. | Determines the type of container and handling procedures required. |
| pH | A measure of how acidic or basic the substance is. | Critical for determining corrosivity and for segregation from incompatible materials. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Determines if the waste is classified as ignitable. |
| Reactivity Data | Information on chemical stability and potential for hazardous reactions with other substances. | Prevents dangerous reactions during storage and transport. |
| Toxicity Data (e.g., LD50) | The dose of a substance that is lethal to 50% of a test population. | Determines the level of toxicity and required personal protective equipment (PPE). |
| Presence of Heavy Metals | Indicates if the waste contains regulated metals such as mercury, lead, cadmium, or chromium. | These are often subject to specific and stringent disposal regulations. |
| Halogenated Compounds | Indicates the presence of fluorine, chlorine, bromine, or iodine. | Halogenated and non-halogenated solvents must be segregated. |
Chemical Waste Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: A workflow diagram for the safe disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
